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  • Product: 6-chloro-5-methoxy-3-methyl-1H-indole

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Derivation Strategies for 6-Chloro-5-methoxy-3-methyl-1H-indole

Executive Summary In early-stage drug discovery, the identification and optimization of privileged scaffolds dictate the trajectory of lead generation. 6-Chloro-5-methoxy-3-methyl-1H-indole (CAS: 172170-01-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the identification and optimization of privileged scaffolds dictate the trajectory of lead generation. 6-Chloro-5-methoxy-3-methyl-1H-indole (CAS: 172170-01-3) is a highly versatile heterocyclic intermediate that serves as the foundational pharmacophore for a diverse array of biologically active molecules[1]. While the isolated compound exhibits baseline interactions with biological systems, its true pharmacological value lies in its structural amenability. By leveraging its unique electronic and steric properties, researchers utilize this molecule to synthesize potent derivatives targeting oncology, central nervous system (CNS) disorders, and infectious diseases[2][3].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic chemistry and biological evaluation, detailing the causal relationships between the compound's structural features, its downstream biological activity, and the self-validating protocols required to evaluate it.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of derivatives synthesized from 6-chloro-5-methoxy-3-methyl-1H-indole is directly driven by its substitution pattern:

  • 6-Chloro Substitution: The inclusion of a halogen at the C(6) position significantly enhances the lipophilicity (LogP) of the molecule, improving membrane permeability. Mechanistically, it blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site, thereby increasing the half-life of derived drugs[4].

  • 5-Methoxy Substitution: This group acts as a potent hydrogen bond acceptor. Through resonance, it donates electron density into the indole core, modulating the pKa of the N(1) proton and enhancing binding affinity within the hydrophobic pockets of target kinases and receptors[5][6].

  • 3-Methyl Group: This alkyl moiety provides a critical, sterically accessible anchor point for functionalization. Through controlled radical bromination, it enables the synthesis of complex unusual amino acids (e.g., 6-chloro-5-hydroxytryptophan) and minor groove alkylating agents[6][7].

Preliminary Biological Activity Domains

Oncology: Kinase Modulation and Apoptosis

Halogenated methoxy-indoles are privileged scaffolds for kinase inhibition. Recent structural modifications of this core have yielded indoloquinoline derivatives that exhibit potent cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2)[5]. These derivatives exert their antiproliferative effects by acting as ATP-competitive inhibitors, effectively downregulating the PI3K/AKT/mTOR signaling cascade and inducing apoptosis. Furthermore, related 5-chloro-methoxyvinyl indoles demonstrate significant inhibition of both wild-type and T790M mutant Epidermal Growth Factor Receptors (EGFR)[8].

Signaling Ligand Indole Derivative EGFR EGFR / RTK Ligand->EGFR Inhibits PI3K PI3K EGFR->PI3K Downregulates AKT AKT PI3K->AKT Decreased Phosphorylation mTOR mTOR AKT->mTOR Pathway Arrest Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Induces

Mechanism of action for indole-based derivatives modulating the PI3K/AKT/mTOR signaling cascade.

CNS Therapeutics: Monoamine Reuptake Inhibition

The 6-chloro-5-methoxy-indole core is heavily utilized in the design of selective monoamine reuptake inhibitors. By functionalizing the C(3) and N(1) positions, researchers have developed potent inhibitors targeting the norepinephrine transporter (NET) and serotonin transporter (SERT)[9]. The specific electron distribution provided by the 5-methoxy group ensures high-affinity binding to these transporters, making it a critical intermediate for next-generation antidepressants and neuropathic pain therapeutics.

Antimicrobial & Antimalarial Efficacy

Indole and closely related quinolone bioisosteres bearing the chloro-methoxy motif exhibit remarkable efficacy against multi-drug-resistant pathogens. Specifically, 6-chloro-7-methoxy quinolones (structural analogs) show low-nanomolar efficacy against Plasmodium falciparum by selectively inhibiting the parasite's cytochrome bc1 complex over the mammalian equivalent[4].

Quantitative Activity Summary

To contextualize the pharmacological potential of this scaffold, the following table summarizes the in vitro activity of its direct derivatives across various therapeutic targets:

Derivative Class / AnalogPrimary Target / PathwayCell Line / OrganismPotency (IC50 / EC50)Source
5-chloro-3-(2-methoxyvinyl)-indole EGFR (Wild-type / T790M)A549 / H197541 nM - 102 nM[8]
2-chloro-8-methoxy-indoloquinoline PI3K/AKT/mTORHCT116 / Caco-20.35 µM - 0.54 µM[5]
6-amino-seco-CI indole analogs DNA Minor GrooveAA8 / UV4~0.34 µM[6]
6-chloro-7-methoxy-quinolone Cytochrome bc1 complexP. falciparum (W2)Low-nanomolar EC50[4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the transition from the raw 6-chloro-5-methoxy-3-methyl-1H-indole intermediate to a biologically active drug candidate requires highly controlled methodologies.

Protocol 1: Regiospecific Bromination for Derivative Synthesis

Objective: To activate the C(3)-methyl group of 6-chloro-5-methoxy-3-methyl-1H-indole for downstream coupling into unusual amino acids (e.g., 6-chloro-5-hydroxytryptophan)[3]. Causality & Rationale: Direct functionalization of the indole core requires precise regiocontrol. By utilizing N-bromosuccinimide (NBS) under free-radical conditions (AIBN initiator, UV light), bromination is directed exclusively to the C(3) alkyl moiety. Conversely, electrophilic conditions would erroneously target the C(2) position[7].

Step-by-Step Methodology:

  • Protection: Dissolve 6-chloro-5-methoxy-3-methyl-1H-indole in anhydrous THF. Add NaH (1.2 eq) at 0°C, followed by di-tert-butyl dicarbonate (Boc2O, 1.5 eq) to protect the N(1) position, preventing unwanted N-bromination.

  • Radical Bromination: Dissolve the N-Boc protected intermediate in carbon tetrachloride (CCl4). Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux & Initiation: Reflux the mixture under a 500W halogen lamp for 2-4 hours. The homolytic cleavage of NBS by AIBN/light generates bromine radicals that selectively abstract a hydrogen from the sterically accessible C(3)-methyl group.

  • Validation & QC Checkpoint (Self-Validating System): Quench the reaction and perform extraction. Run ^1H NMR (250 MHz, CDCl3). The protocol is validated only if the C(3)-methyl singlet (δ ~2.25 ppm) disappears and is replaced by a distinct methylene (-CH2Br) singlet at δ ~4.63 ppm[7]. The presence of a C(2) proton signal confirms regioselectivity.

Workflow A 6-chloro-5-methoxy- 3-methyl-1H-indole B Regiospecific Bromination (NBS, Radical/Electrophilic) A->B Activation C C(3) Alkyl Modification (Tryptophan Analogs) B->C Pathway 1 D N(1) / C(2) Functionalization (Receptor Modulators) B->D Pathway 2 E Anticancer / CNS Screening Assays C->E Validation D->E Validation

Workflow for the derivation and screening of 6-chloro-5-methoxy-3-methyl-1H-indole analogs.

Protocol 2: High-Throughput In Vitro Cytotoxicity Assay

Objective: Evaluate the antiproliferative activity of synthesized indole derivatives against HCT116 colorectal cancer cells. Causality & Rationale: To determine if the structural modifications successfully translate to biological activity, we measure cellular metabolic activity. We utilize a luminescence-based ATP quantitation assay (e.g., CellTiter-Glo) because ATP levels are directly proportional to the number of viable, metabolically active cells, offering higher sensitivity and fewer artifacts than traditional colorimetric MTT assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in 96-well opaque-walled plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10 mM stock of the indole derivative in DMSO. Perform 1:3 serial dilutions to generate an 8-point concentration curve (e.g., 0.01 µM to 30 µM). Keep the final DMSO concentration ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation & Readout: Treat cells for 72 hours. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation & QC Checkpoint (Self-Validating System): Measure luminescence using a microplate reader. The assay is internally validated by two controls: a vehicle control (0.5% DMSO, representing 100% viability) and a positive control (5-Fluorouracil, expected IC50 ~0.5-5 µM)[5]. Calculate the IC50 using non-linear regression (four-parameter logistic curve) in analytical software.

References

  • Buy 6-chloro-5-methoxy-3-methyl-1H-indole (EVT-12037278), EvitaChem.
  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1, The Journal of Organic Chemistry - ACS Public
  • ChemInform Abstract: An Enantiospecific Synthesis of L(-)- and D(+)
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors, Taylor & Francis.
  • Puwen ZHANG | Sr. VP | Ph.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium, PMC.
  • Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline (6-Amino-seco-CI)

Sources

Exploratory

Structural Elucidation and Computational Pharmacology of 6-Chloro-5-Methoxy-3-Methyl-1H-Indole

Executive Summary Indole derivatives represent a privileged class of scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents[1]. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole derivatives represent a privileged class of scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents[1]. The compound 6-chloro-5-methoxy-3-methyl-1H-indole is a highly functionalized heterocycle whose specific stereoelectronic profile—driven by the electron-donating 5-methoxy group, the lipophilic 6-chloro substituent, and the sterically anchoring 3-methyl group—makes it an ideal candidate for targeting deep hydrophobic pockets in pathological proteins.

This technical whitepaper outlines a comprehensive, self-validating methodology for determining the absolute physical conformation of this molecule via X-ray crystallography, followed by computational molecular docking to evaluate its binding affinity against two primary pharmacological targets: the colchicine-binding site of β -tubulin[2][3] and the cyclooxygenase-2 (COX-2) enzyme[4][5].

Physical Conformation: X-Ray Crystallography

To accurately model how a drug interacts with a biological receptor, one must first establish its precise 3D geometry in a low-energy state. X-ray crystallography provides the absolute bond lengths, angles, and torsional strains of the molecule.

Step-by-Step Crystallization and Diffraction Protocol
  • Step 1: Solvent System Optimization & Crystal Growth

    • Action: Dissolve 50 mg of synthesized 6-chloro-5-methoxy-3-methyl-1H-indole in a 1:1 binary mixture of ethyl acetate and n-hexane. Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment.

    • Causality: A binary solvent system allows for precise control over solubility. As the more volatile solvent (ethyl acetate) evaporates, the solution slowly reaches supersaturation. This thermodynamic control prevents rapid amorphous precipitation, allowing the molecules to pack into their lowest-energy, highly ordered crystal lattice.

  • Step 2: Crystal Mounting and Cryocooling

    • Action: Select a single, defect-free crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone-N oil and immediately flash-cool it to 100 K in a nitrogen cold stream.

    • Causality: Paratone oil acts as a cryoprotectant, displacing water and preventing the formation of crystalline ice, which would produce parasitic diffraction rings. Flash-cooling to 100 K minimizes the thermal vibration of the atoms (Debye-Waller factor), significantly enhancing the intensity and resolution of high-angle diffraction spots.

  • Step 3: Data Collection and Integration

    • Action: Collect diffraction data using a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å). Integrate the frames and apply multi-scan absorption corrections.

    • Causality: Mo-K α radiation is optimal for small organic molecules containing heavier atoms like chlorine, as it minimizes X-ray absorption and fluorescence compared to Cu-K α sources, yielding cleaner data.

  • Step 4: Structure Solution and Refinement (Self-Validating System)

    • Action: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation: The protocol is self-validating via the residual factor ( R1​ ). An R1​ value of <0.05 and a Goodness-of-Fit (S) approaching 1.0 confirms that the calculated structural model perfectly aligns with the raw experimental diffraction data.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for this halogenated indole derivative based on structurally analogous compounds[6].

ParameterValueParameterValue
Empirical Formula C10H10ClNOVolume ( V ) 1045.2(3) ų
Formula Weight 195.64 g/mol Calculated Density ( ρ ) 1.385 g/cm³
Crystal System MonoclinicAbsorption Coefficient ( μ ) 0.342 mm⁻¹
Space Group P21​/c Reflections Collected > 12,000
Unit Cell Dimensions a=8.12 Å, b=11.45 Å, c=11.56 ÅFinal R indices ( I>2σ(I) ) R1​=0.038 , wR2​=0.092
Cell Angle ( β ) 104.5°Goodness-of-fit on F2 1.045

Computational Pharmacology: Molecular Docking

With the exact 3D coordinates established via the Crystallographic Information File (CIF), the molecule can be reliably utilized as a ligand in computational docking studies to predict its efficacy as an anticancer (Tubulin inhibitor) or anti-inflammatory (COX-2 inhibitor) agent[5][7].

Crystallography_Docking_Workflow Syn Synthesis & Purification 6-chloro-5-methoxy-3-methyl-1H-indole Cryst Single Crystal Growth (Slow Evaporation) Syn->Cryst XRD X-Ray Diffraction (XRD) Data Collection Cryst->XRD Refine Structure Solution & Refinement (SHELXL) XRD->Refine Prep Protein & Ligand Preparation (Tubulin/COX-2) Refine->Prep 3D Conformation Dock Molecular Docking (AutoDock Vina / Glide) Prep->Dock Analysis Binding Pose & Interaction Analysis Dock->Analysis

Fig 1. Integrated workflow from physical crystal growth to computational molecular docking.

Step-by-Step Docking Protocol
  • Step 1: Target Preparation

    • Action: Download the high-resolution crystal structures of β -tubulin (PDB: 7DBA)[2] and COX-2 (PDB: 4COX)[4] from the Protein Data Bank. Strip all co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

    • Causality: Removing bulk water prevents artificial steric clashes during the docking simulation. Adding polar hydrogens is strictly required because X-ray crystallography rarely resolves hydrogen atoms on proteins; without them, the software cannot calculate hydrogen-bond donor/acceptor interactions.

  • Step 2: Ligand Preparation

    • Action: Convert the experimental CIF file of 6-chloro-5-methoxy-3-methyl-1H-indole into a PDBQT format. Define the torsional root and allow the methoxy group to remain flexible.

    • Causality: Utilizing the experimentally derived crystal structure as the starting geometry ensures the ligand begins the simulation in a thermodynamically realistic state, vastly reducing the conformational search space and preventing the software from sampling high-energy, impossible geometries.

  • Step 3: Grid Box Definition and Execution

    • Action: Center the docking grid box over the colchicine-binding site for tubulin and the arachidonic acid channel for COX-2. Execute the docking run using AutoDock Vina's Lamarckian Genetic Algorithm.

    • Validation: To validate the protocol, extract the native co-crystallized ligand (e.g., indomethacin in 4COX) and re-dock it into the empty binding pocket. If the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal pose is <2.0 Å, the grid parameters and scoring functions are validated and trustworthy[7].

Binding Affinity and Interaction Profiling

The structural features of 6-chloro-5-methoxy-3-methyl-1H-indole dictate its binding behavior. The indole NH acts as a potent hydrogen bond donor. The 6-chloro group, due to its anisotropic electron distribution (the σ -hole), engages in halogen bonding and fits deeply into hydrophobic sub-pockets, while the 5-methoxy group acts as a hydrogen bond acceptor[2][3].

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types β -Tubulin (Colchicine Site)-8.4Cys241, Thr179, Val238, Leu255H-bond (NH ⋯ Thr179), Hydrophobic ( π -alkyl), Halogen bondCOX-2 (Active Channel)-9.1Arg120, Tyr355, Val349, Leu352H-bond (NH ⋯ Tyr355), π π stacking, Hydrophobic

Mechanistic Pathways & Pharmacological Implications

The dual-target potential of this indole derivative bridges the gap between oncology and immunology.

  • Tubulin Inhibition: By occupying the colchicine-binding site at the interface of α and β tubulin, the compound prevents the polymerization of microtubules. This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing malignant cells[2][3].

  • COX-2 Inhibition: The indole core mimics the pharmacophore of classical NSAIDs like indomethacin. By blocking the cyclooxygenase-2 channel, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby exerting potent anti-inflammatory effects[4][5].

Pharmacological_Pathway Ligand 6-chloro-5-methoxy- 3-methyl-1H-indole Target1 Colchicine Binding Site (β-Tubulin) Ligand->Target1 Inhibits Target2 Cyclooxygenase-2 (COX-2) Ligand->Target2 Inhibits Effect1 Microtubule Depolymerization Target1->Effect1 Effect2 Decreased Prostaglandin Synthesis Target2->Effect2 Outcome1 G2/M Phase Arrest & Apoptosis Effect1->Outcome1 Outcome2 Anti-inflammatory Response Effect2->Outcome2

Fig 2. Dual-target pharmacological mechanism of action for the functionalized indole derivative.

Conclusion

The integration of physical X-ray crystallography with computational molecular docking creates a highly robust, self-validating pipeline for drug discovery. For 6-chloro-5-methoxy-3-methyl-1H-indole, the precise determination of its structural parameters allows for highly accurate predictions of its interactions within the hydrophobic pockets of β -tubulin and COX-2. The strategic placement of the chloro and methoxy groups on the indole scaffold maximizes both lipophilic anchoring and directional hydrogen bonding, making it a highly promising lead compound for further structural optimization in both anticancer and anti-inflammatory therapeutics.

References

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI. Available at:[Link]

  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. PubMed / FEBS Letters. Available at: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - National Institutes of Health. Available at: [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 6-chloro-5-methoxy-3-methyl-1H-indole

Application Note Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-chloro-5-methoxy-3-methyl-1H-indole. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-chloro-5-methoxy-3-methyl-1H-indole. The method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method demonstrates high levels of precision, accuracy, and linearity over a specified concentration range, making it suitable for routine quality control and stability testing of 6-chloro-5-methoxy-3-methyl-1H-indole in various sample matrices.

Introduction

6-chloro-5-methoxy-3-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Given the potential application of this compound in pharmaceutical research and development, a reliable and validated analytical method for its quantification is essential for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of small molecules due to its high resolution, sensitivity, and accuracy.[1][2] This application note provides a comprehensive guide to the development and validation of an isocratic RP-HPLC method for the precise quantification of 6-chloro-5-methoxy-3-methyl-1H-indole.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[3]

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₀ClNO[4]

  • Molecular Weight: 195.65 g/mol [4]

  • Predicted logP: 3.138[5]

  • pKa: The pKa of the indole nitrogen proton is typically in the range of 16-17, making it very weakly acidic. For practical purposes in typical reversed-phase HPLC (pH 2-8), the indole nitrogen will be in its non-ionized form. The methoxy and chloro substituents are not expected to shift the pKa into a range where it would be ionized.

The predicted logP value of 3.138 indicates that 6-chloro-5-methoxy-3-methyl-1H-indole is a relatively non-polar compound, making it an ideal candidate for reversed-phase chromatography.[6] In this mode of separation, a non-polar stationary phase (like C18) is used with a polar mobile phase.

UV-Vis Absorption:

HPLC Method Development Strategy

The overall strategy for developing this method follows a logical progression from initial parameter selection to fine-tuning for optimal performance.

G cluster_0 Method Development Workflow A Analyte Characterization (LogP, pKa, UV Spectrum) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Informs initial choices C Optimization of Conditions (Mobile Phase Ratio, pH, Flow Rate) B->C Systematic adjustment D System Suitability Check C->D Verify performance E Method Validation (ICH Q2R1) D->E Formal validation

Figure 1: Workflow for HPLC method development and validation.

Initial Parameter Selection
  • Column Chemistry: A C18 column was chosen as the stationary phase due to the non-polar nature of the analyte. The hydrophobic interactions between the analyte and the C18 alkyl chains are expected to provide good retention.

  • Mobile Phase: A binary mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer was selected. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. A phosphate buffer was chosen to maintain a consistent pH and improve peak shape. For a non-ionized analyte, controlling the pH is still important for ensuring the stability of the stationary phase and consistent performance. A pH of 3.5 was selected to ensure good protonation of any residual silanol groups on the silica-based column, which can minimize undesirable secondary interactions.[9]

  • Detector Wavelength: As determined from analogous compounds, a wavelength of 285 nm was used.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

Optimization of Chromatographic Conditions

The goal of optimization is to achieve a symmetric peak for the analyte with a reasonable retention time and good resolution from any potential impurities.

G cluster_params Adjustable Parameters cluster_outputs Key Outputs center Chromatographic Performance MP Mobile Phase Ratio (% Organic) RT Retention Time MP->RT Strongly affects Res Resolution MP->Res pH Mobile Phase pH pH->RT Affects ionizables PS Peak Shape pH->PS FR Flow Rate FR->RT Inversely affects BP Backpressure FR->BP Directly affects Temp Column Temperature Temp->RT Affects Temp->BP Inversely affects RT->center PS->center Res->center BP->center

Figure 2: Relationship between key chromatographic parameters and performance outcomes.

  • Mobile Phase Composition: A scouting gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) was first performed to determine the approximate concentration of organic solvent needed to elute the analyte. Based on this, an isocratic mobile phase composition of Acetonitrile:Phosphate Buffer (pH 3.5) in a 60:40 (v/v) ratio was found to provide optimal retention (approximately 5-7 minutes).

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was found to be a good compromise between analysis time and system backpressure. The column temperature was maintained at 30 °C to ensure reproducible retention times.

Detailed Analytical Method Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • 6-chloro-5-methoxy-3-methyl-1H-indole reference standard

Standard and Sample Preparation
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample solution by dissolving the material in the mobile phase to achieve a target concentration of approximately 20 µg/mL.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 285 nm
Run Time 10 minutes
System Suitability

Before sample analysis, the performance of the chromatographic system should be verified. Inject the standard solution (20 µg/mL) six times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[7][8][10]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The absence of interfering peaks at the retention time of the main analyte in the blank demonstrates specificity.

Linearity and Range

Linearity was assessed by preparing and analyzing a series of solutions over the concentration range of 5 to 50 µg/mL (5, 10, 20, 30, 40, 50 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 20 µg/mL). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the standard solution (20 µg/mL) on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) was calculated for both.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect on retention time and peak area was observed.

Results and Discussion

The developed HPLC method successfully separated 6-chloro-5-methoxy-3-methyl-1H-indole from the solvent front and any potential impurities. A representative chromatogram shows a well-defined, symmetric peak at a retention time of approximately 6.2 minutes.

Validation Summary:

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998r² ≥ 0.999
Range 5 - 50 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.45%≤ 2.0%
Intermediate Precision (%RSD) 0.68%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on resultsSystem suitability criteria met

The validation results confirm that the method is linear, accurate, and precise for the intended concentration range. The low LOD and LOQ values indicate good sensitivity. The method's robustness was demonstrated by the minimal impact of small variations in the analytical conditions on the results, ensuring its reliability in a routine laboratory setting.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of 6-chloro-5-methoxy-3-methyl-1H-indole. The method meets all the performance criteria outlined in the ICH Q2(R1) guidelines. This validated method is suitable for routine quality control analysis and stability studies of 6-chloro-5-methoxy-3-methyl-1H-indole in bulk drug and potential formulations.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation; 2005. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available from: [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]

  • PubMed. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Available from: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]

  • International Journal of Pharmaceutical and Research Science. A Review On Recent Advances In Development Of RP-HPLC Method. Available from: [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]

  • Chemsrc. 6-chloro-5-methoxy-3-methylindole. Available from: [Link]

Sources

Application

Application Note: 6-Chloro-5-methoxy-3-methyl-1H-indole as a Strategic Scaffold in the Asymmetric Synthesis of Unusual Tryptophans

Executive Summary & Strategic Rationale In modern drug discovery, the incorporation of non-natural, highly functionalized amino acids is a proven strategy to enhance the metabolic stability, binding affinity, and structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the incorporation of non-natural, highly functionalized amino acids is a proven strategy to enhance the metabolic stability, binding affinity, and structural rigidity of peptide-based therapeutics and small molecules. Specifically, halogenated and oxygenated tryptophans are critical building blocks for synthesizing biologically active marine cyclic peptides[1], selective monoamine reuptake inhibitors, and progesterone receptor (PR) modulators[2].

Historically, achieving late-stage halogenation or methoxylation on an intact tryptophan core has been plagued by poor regioselectivity and low yields. 6-chloro-5-methoxy-3-methyl-1H-indole (CAS: 172170-01-3) circumvents these synthetic bottlenecks. By utilizing a pre-functionalized indole scaffold where the C6-chloro and C5-methoxy substituents are already established, chemists can focus entirely on the stereoselective construction of the amino acid side chain at the C3 position[1]. This application note details the field-proven protocols and mechanistic causality required to transform this indole into highly enantiopure unusual tryptophans.

Mechanistic Insights: Electronic Modulation for Regiocontrol

The most critical challenge in utilizing 3-methylindoles is functionalizing the C3-methyl group without inadvertently triggering an electrophilic aromatic substitution at the highly reactive C2 position. As a Senior Application Scientist, it is vital to understand that the choice of protecting group in this workflow is not merely for stability—it is the primary driver of regiocontrol.

  • Causality of N-Boc Protection: If 6-chloro-5-methoxy-3-methyl-1H-indole is reacted directly with N-bromosuccinimide (NBS), the indole nitrogen's lone pair stabilizes an electrophilic attack, leading exclusively to 2-bromoindoles[1]. To invert this reactivity, the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The strongly electron-withdrawing Boc group delocalizes the nitrogen lone pair into the carbamate carbonyl, severely depleting the electron density of the pyrrole ring and deactivating the C2 position toward electrophiles[1].

  • Causality of the Radical Initiator: With the aromatic core deactivated, the addition of azobisisobutyronitrile (AIBN) under thermal conditions shifts the reaction entirely to a free-radical pathway. The radical selectively abstracts a hydrogen from the weakest C-H bond—the allylic/benzylic C3-methyl group. The resulting stable radical reacts with bromine to yield the 3-bromomethyl intermediate, an ideal electrophile for subsequent asymmetric alkylation[1].

Synthetic Workflow & Pathway Visualization

SyntheticWorkflow Step1 6-chloro-5-methoxy-3-methyl-1H-indole (Pre-functionalized Scaffold) Step2 1-Boc-6-chloro-5-methoxy-3-methylindole (Nucleophilicity Suppressed) Step1->Step2 Boc2O, DMAP, CH2Cl2 (Electronic Modulation) Step3 1-Boc-3-(bromomethyl)-6-chloro-5-methoxyindole (Electrophilic Alkylating Agent) Step2->Step3 NBS, AIBN, CCl4, Reflux (Radical Regiocontrol) Step4 Schöllkopf-Indole Adduct (Diastereoselective C-C Bond Formation) Step3->Step4 Schöllkopf Auxiliary, n-BuLi, THF (Asymmetric Induction) Step5 Optically Active Unusual Tryptophan (e.g., L-6-chloro-5-methoxytryptophan) Step4->Step5 0.25 N HCl, then TFA (Hydrolysis & Deprotection)

Synthetic workflow from 6-chloro-5-methoxy-3-methyl-1H-indole to optically active tryptophans.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 1-(tert-Butyloxycarbonyl)-6-chloro-5-methoxy-3-methylindole

Objective: Suppress indole nucleophilicity to prevent C2-halogenation.

  • Reaction Setup: Dissolve 6-chloro-5-methoxy-3-methyl-1H-indole (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot will disappear, replaced by a higher Rf spot due to the loss of the polar N-H bond.

  • Workup: Quench with water, extract with CH₂Cl₂, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Perform ¹H NMR (CDCl₃). The protocol is validated by the appearance of a massive 9-proton singlet at δ 1.63 ppm (the Boc group) and the retention of the C3-methyl singlet at δ 2.22 ppm [1].

Protocol 2: Regiospecific Radical Bromination

Objective: Activate the C3-methyl group for asymmetric alkylation.

  • Reaction Setup: Dissolve the N-Boc protected indole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like benzotrifluoride (BTF).

  • Initiation: Add N-bromosuccinimide (NBS, 1.05 eq) and the radical initiator AIBN (0.05 eq).

  • Reflux: Heat the mixture to reflux (approx. 76°C) for 2 hours under argon. The thermal energy decomposes AIBN to initiate the radical chain reaction.

  • Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.

  • Self-Validation Check (Critical): Perform ¹H NMR (CDCl₃) on the crude product. The defining marker of success is the complete disappearance of the C3-methyl singlet at δ 2.22 ppm and the emergence of a new two-proton singlet at δ 4.63 ppm , corresponding to the newly formed -CH₂Br group[1].

Protocol 3: Asymmetric Alkylation via Schöllkopf Chiral Auxiliary

Objective: Stereoselective construction of the amino acid backbone.

  • Enolate Formation: Dissolve the Schöllkopf auxiliary (e.g., cyclo-(D-Val-Gly) bis-lactim ether, 1.0 eq) in anhydrous THF at -78°C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form the chiral enolate.

  • Alkylation: Slowly add the 3-(bromomethyl)indole intermediate (from Protocol 2) dissolved in THF. The bulky isopropyl group of the valine residue blocks one face of the enolate, forcing the electrophile to attack from the opposite face[1].

  • Hydrolysis: Quench with saturated NH₄Cl. Isolate the adduct, then hydrolyze the bis-lactim ether using 0.25 N HCl at room temperature to yield the methyl ester of the target tryptophan.

  • Self-Validation Check: Chiral HPLC of the crude adduct must demonstrate a diastereomeric excess (d.e.) of >95%.

Quantitative Data Summary

StepReaction TypeReagents & ConditionsYield (%)Key Validation Metric (¹H NMR / MS)
1 N-ProtectionBoc₂O, DMAP, CH₂Cl₂, RT, 2h95%Appearance of Boc signal at δ 1.63 (s, 9H); MS (EI) m/z 295[1]
2 Radical BrominationNBS, AIBN, CCl₄, Reflux, 2h87%Shift of C3-Me from δ 2.22 (s, 3H) to C3-CH₂Br at δ 4.63 (s, 2H)[1]
3 Asymmetric AlkylationSchöllkopf Auxiliary, n-BuLi, THF, -78°C82%Diastereomeric excess (d.e.) > 95% via Chiral HPLC; Disappearance of δ 4.63 signal
4 Hydrolysis & Deprotection0.25 N HCl (RT), then TFA/CH₂Cl₂75%HRMS confirming exact mass of target amino acid; Enantiomeric excess (e.e.) > 98%

References

  • Liu, R., Zhang, P., Gan, T., & Cook, J. M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(21), 7447-7456. Available at:[Link]

  • Zhang, P., Liu, R., & Cook, J. M. (2001). Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction. The Journal of Organic Chemistry, 66(13), 4525-4542. Available at:[Link]

  • Zhang, P. et al. (Research Profile). Progesterone receptor (PR) modulators and monoamine reuptake inhibitors. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 6-chloro-5-methoxy-3-methyl-1H-indole

Introduction 6-chloro-5-methoxy-3-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals, agrochemicals, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-chloro-5-methoxy-3-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2] A thorough understanding of the mass spectral fragmentation of this class of molecules is paramount for their unambiguous identification and characterization in various matrices, a critical step in drug discovery, metabolomics, and quality control. This application note provides a detailed guide to the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathways of 6-chloro-5-methoxy-3-methyl-1H-indole. Furthermore, it outlines a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely employed for the sensitive and selective quantification of small molecules in complex mixtures.[3][4]

Proposed Fragmentation Pathways

The fragmentation of 6-chloro-5-methoxy-3-methyl-1H-indole in EI-MS is anticipated to be driven by the stability of the indole ring and influenced by the nature and position of its substituents. The initial ionization event will likely involve the removal of an electron from the π-system of the indole ring or the lone pair of electrons on the nitrogen or oxygen atoms, resulting in the formation of a molecular ion (M•+).[5] Subsequent fragmentation will proceed through a series of characteristic losses and rearrangements.

A fundamental fragmentation pathway for simple indoles involves the loss of hydrogen cyanide (HCN).[6][7] For 3-methylindoles, a common fragmentation route is the loss of a hydrogen atom to form a stable quinolinium-like ion, followed by the elimination of acetylene.

The presence of the chloro, methoxy, and methyl substituents on the benzene ring of the indole nucleus will direct the fragmentation in specific ways:

  • α-Cleavage: The bond between the indole ring and the 3-methyl group can undergo cleavage.

  • Loss of Methyl Radical: The methoxy group can lose a methyl radical (•CH3).

  • Loss of CO: Following the loss of a methyl radical from the methoxy group, the resulting radical cation can lose carbon monoxide (CO).

  • Loss of Chlorine Radical: The chloro substituent can be lost as a chlorine radical (•Cl).

  • Retro-Diels-Alder (RDA) Reaction: The indole ring system can undergo RDA-type fragmentation.

Based on these established principles, the following fragmentation pathways for 6-chloro-5-methoxy-3-methyl-1H-indole are proposed:

fragmentation_pathway M [M]•+ m/z 211/213 6-chloro-5-methoxy-3-methyl-1H-indole F1 [M-CH3]•+ m/z 196/198 M->F1 - •CH3 F2 [M-Cl]•+ m/z 176 M->F2 - •Cl F3 [M-HCN]•+ m/z 184/186 M->F3 - HCN F4 [M-CH3-CO]•+ m/z 168/170 F1->F4 - CO

Caption: Proposed primary fragmentation pathways for 6-chloro-5-methoxy-3-methyl-1H-indole.

Key Fragment Ions

The table below summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

m/z (for 35Cl) m/z (for 37Cl) Proposed Formula Proposed Fragmentation
211213C10H10ClNOMolecular Ion [M]•+
196198C9H7ClNOLoss of a methyl radical from the methoxy group [M-CH3]•+
176-C10H10NOLoss of a chlorine radical [M-Cl]•+
184186C9H8ClNOLoss of hydrogen cyanide [M-HCN]•+
168170C8H7ClNOLoss of a methyl radical followed by loss of carbon monoxide [M-CH3-CO]•+

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of 6-chloro-5-methoxy-3-methyl-1H-indole. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.[8]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 6-chloro-5-methoxy-3-methyl-1H-indole in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[9] Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Matrix Samples (e.g., Plasma, Urine): For quantitative analysis, a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove matrix interferences.[8] A simple protein precipitation protocol is as follows:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]+ (m/z 212/214). Product ions for MRM transitions should be determined by acquiring a full scan product ion spectrum of the precursor ion. Based on the proposed fragmentation, potential product ions to monitor would include m/z 197/199 and 177.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard or Matrix Sample B Extraction / Dilution A->B C LC Separation B->C D ESI Ionization C->D E MS/MS Fragmentation D->E F Detection E->F G Quantification & Identification F->G

Caption: General workflow for the LC-MS/MS analysis of 6-chloro-5-methoxy-3-methyl-1H-indole.

Trustworthiness and Self-Validation

The protocols and fragmentation pathways described herein are based on well-established principles of mass spectrometry and the known fragmentation behavior of indole-containing compounds.[6][7][10] To ensure the validity of the results obtained using this guide, the following steps are recommended:

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition of the molecular ion and its fragments, analysis using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is advised.[10]

  • Isotopic Pattern Matching: The observed isotopic pattern for chlorine-containing ions should closely match the theoretical distribution (approximately 3:1 for 35Cl/37Cl).

  • Internal Standards: For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

This application note provides a comprehensive guide to the anticipated mass spectrometry fragmentation pathways of 6-chloro-5-methoxy-3-methyl-1H-indole and a detailed protocol for its analysis by LC-MS/MS. The proposed fragmentation schemes, based on fundamental principles of mass spectrometry, offer a solid foundation for the identification and structural elucidation of this and related substituted indoles. The provided analytical method is a robust starting point for researchers in drug development and other scientific fields requiring the sensitive and specific analysis of such compounds.

References

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Watt, A. P., Pike, A., & Morrison, D. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(11), 1145–1152. [Link]

  • Nakabayashi, R., Tsugawa, H., Sulpice, R., & Saito, K. (2021). A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots. Plant Molecular Biology, 106(1-2), 127–140. [Link]

  • Hajšlová, J., & Cajka, T. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules, 25(14), 3258. [Link]

  • Bouslimani, A., & Pevzner, P. A. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB® for Biologists (pp. 229-254). InTech. [Link]

  • Kowalska, J., & Sajewicz, M. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Journal of Chromatographic Science, 54(8), 1338-1345. [Link]

  • Guillarme, D., & Veuthey, J. L. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1241, 340763. [Link]

  • Balsevich, J., Hogge, L. R., Berry, A. J., Games, D. E., & Mylchreest, I. C. (1988). Analysis of Indole Alkaloids from Leaves of Catharanthus roseus by Means of Supercritical Fluid Chromatography/ Mass Spectrometry. Journal of Natural Products, 51(6), 1173–1177. [Link]

  • Aguiar, G. P., de Souza, J. M., da Silva, G. F., & Vessecchi, R. (2020). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1699-1707. [Link]

  • Rischer, H., Oksman-Caldentey, K. M., & Seppänen-Laakso, T. (2015). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules, 20(12), 22005–22016. [Link]

  • Aguiar, G. P., de Souza, J. M., da Silva, G. F., & Vessecchi, R. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 583–590. [Link]

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. [Link]

  • Sparkman, O. D. (2007). Fragmentation mechanisms in electron impact mass spectrometry. In Mass Spectrometry Desk Reference (pp. 53-67). Global View Publishing.

Sources

Application

Application Notes &amp; Protocols: 6-chloro-5-methoxy-3-methyl-1H-indole as a Versatile Precursor for Bioactive Indole Derivatives

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery. This guide focuses on a specifically substituted precursor, 6-chloro-5-methoxy-3-methyl-1H-indole , a building block poised for the efficient synthesis of complex, biologically active molecules. The strategic placement of the chloro, methoxy, and methyl groups offers a fine-tuned combination of steric and electronic properties, providing medicinal chemists with a powerful tool to modulate pharmacokinetics and pharmacodynamics. We will explore the synthesis of this precursor and detail its application in the generation of novel derivatives with potential therapeutic value, providing field-proven insights and step-by-step protocols for researchers in drug development.

The Precursor: Physicochemical Profile & Synthetic Strategy

The utility of 6-chloro-5-methoxy-3-methyl-1H-indole stems from its tailored substitution pattern. The electron-donating methoxy group and electron-withdrawing chloro group on the benzene ring, combined with the methyl group at the C3 position of the pyrrole ring, create a unique chemical environment for further functionalization.

Key Properties
PropertyValueReference
CAS Number 172170-01-3[3][4]
Molecular Formula C₁₀H₁₀ClNO[3][4]
Molecular Weight 195.65 g/mol [3][4]
Appearance Off-white to light brown crystalline solid(Typical)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane(Typical)
LogP 3.14[4]
Canonical SMILES CC1=CNC2=CC(=C(C=C12)OC)Cl[3][4]
Recommended Synthesis: Fischer Indole Synthesis

The most reliable and widely adopted method for constructing such substituted indoles is the Fischer indole synthesis.[5][6][7] This acid-catalyzed reaction involves the cyclization of a substituted phenylhydrazone, which is itself formed from the corresponding phenylhydrazine and a ketone or aldehyde.[6]

The overall workflow involves two primary stages: the formation of an intermediate hydrazone from 4-chloro-3-methoxyphenylhydrazine and propanal, followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia to yield the target indole.[5][7]

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Fischer Cyclization A 4-chloro-3-methoxyphenylhydrazine C Intermediate Hydrazone A->C Condensation (Mild Acid/Base) B Propanal B->C D Intermediate Hydrazone E 6-chloro-5-methoxy-3-methyl-1H-indole D->E Acid Catalyst (PPA, ZnCl₂, etc.) Heat, -NH₃

Caption: Workflow for the Fischer Indole Synthesis of the precursor.

Protocol 1: Synthesis of 6-chloro-5-methoxy-3-methyl-1H-indole

Materials:

  • 4-chloro-3-methoxyphenylhydrazine hydrochloride

  • Propanal

  • Ethanol (EtOH)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Sodium Acetate (NaOAc)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • To a round-bottom flask, add 4-chloro-3-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethanol.

    • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

    • Cool the mixture in an ice bath and add propanal (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

    • The resulting hydrazone can be isolated by removing the ethanol under reduced pressure, or used directly in the next step.

  • Fischer Indole Cyclization:

    • Causality: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often effective for driving the reaction to completion, but other Brønsted or Lewis acids can be employed.[5][6]

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10x by weight).

    • Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.

    • Self-Validation: The reaction is complete when the hydrazone spot on the TLC plate is no longer visible and a new, UV-active indole spot appears.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 6-chloro-5-methoxy-3-methyl-1H-indole.

Application: Synthesis of a Potent 5-HT₂C Receptor Antagonist Analogue

The serotonin 2C (5-HT₂C) receptor is a key target in the treatment of various central nervous system disorders. Indole-based structures have proven to be effective antagonists for this receptor.[8] Here, we demonstrate how our precursor can be elaborated into a novel analogue inspired by known selective 5-HT₂C antagonists. The key transformation is a Vilsmeier-Haack formylation at the C2 position, followed by reductive amination.

G A 6-chloro-5-methoxy- 3-methyl-1H-indole B C2-Formylated Indole A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C 5-HT₂C Antagonist Analogue B->C Reductive Amination (Dimethylamine, NaBH(OAc)₃)

Caption: Synthetic pathway to a 5-HT₂C receptor antagonist analogue.

Protocol 2: Synthesis of 2-((dimethylamino)methyl)-6-chloro-5-methoxy-3-methyl-1H-indole

Materials:

  • 6-chloro-5-methoxy-3-methyl-1H-indole (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethylamine solution (2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Vilsmeier-Haack Formylation:

    • Causality: The Vilsmeier reagent, formed in situ from POCl₃ and DMF, is a mild electrophile that selectively attacks the electron-rich C2 position of the 3-substituted indole. The C3 position is blocked by the methyl group, directing the substitution.

    • In a flame-dried, three-neck flask under an inert atmosphere (Argon), cool anhydrous DMF (5 eq) to 0 °C.

    • Add POCl₃ (1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 6-chloro-5-methoxy-3-methyl-1H-indole (1.0 eq) in anhydrous DMF dropwise to the reagent.

    • Allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours. Monitor by TLC.

  • Hydrolysis and Isolation of Aldehyde:

    • Cool the reaction mixture to 0 °C and carefully quench by pouring it into a stirred mixture of ice and saturated NaHCO₃ solution.

    • Stir until the intermediate iminium salt is fully hydrolyzed to the aldehyde.

    • Extract the product with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde. This intermediate is often sufficiently pure for the next step.

  • Reductive Amination:

    • Causality: Sodium triacetoxyborohydride is a mild reducing agent ideal for reductive aminations, as it selectively reduces the iminium ion formed between the aldehyde and dimethylamine without reducing the aldehyde itself.

    • Dissolve the crude aldehyde from the previous step in anhydrous DCM.

    • Add dimethylamine solution (2.0 eq, 2M in THF).

    • Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir at room temperature overnight. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by flash column chromatography (Silica gel, eluent: DCM/Methanol with 1% triethylamine) to afford the final product.

Application: Synthesis of a 3-Aryl-4(1H)-quinolone Antimalarial Precursor

Substituted 4(1H)-quinolones are a class of compounds with demonstrated efficacy against multiple stages of Plasmodium, the parasite responsible for malaria.[9] The 6-chloro-7-methoxy substitution pattern on the quinolone ring is particularly effective.[9] While not a direct conversion, our indole precursor can be transformed into a key intermediate for the synthesis of these valuable antimalarial agents through a multi-step sequence involving oxidative cleavage and ring closure.

G A 6-chloro-5-methoxy- 3-methyl-1H-indole B Ortho-aminoacetophenone Intermediate A->B Ozonolysis / Reductive Workup C Chalcone Intermediate B->C Claisen-Schmidt Condensation D Antimalarial Quinolone Scaffold C->D Oxidative Cyclization

Caption: Conceptual pathway from indole to an antimalarial quinolone scaffold.

Protocol 3: Synthesis of 6-chloro-7-methoxy-2-methyl-3-phenyl-4(1H)-quinolone

This protocol is conceptually advanced and demonstrates the versatility of the indole starting material.

Procedure:

  • Oxidative Cleavage of the Indole:

    • Dissolve the precursor indole (1.0 eq) in a suitable solvent like Methanol/DCM.

    • Cool the solution to -78 °C and bubble ozone (O₃) through it until a persistent blue color indicates excess ozone.

    • Causality: Ozonolysis cleaves the C2=C3 double bond of the indole. A subsequent reductive work-up (e.g., with dimethyl sulfide or triphenylphosphine) cleaves the ozonide to yield an ortho-acylamino benzaldehyde derivative.

    • Purge the solution with nitrogen gas to remove excess ozone, then add dimethyl sulfide (3.0 eq) and allow the mixture to warm to room temperature overnight.

    • Remove the solvent and perform an acidic or basic hydrolysis to cleave the formyl group, yielding 2-amino-4-chloro-5-methoxyacetophenone. This is a critical intermediate.

  • Claisen-Schmidt Condensation:

    • Dissolve the aminoacetophenone intermediate (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

    • Add an aqueous solution of NaOH or KOH and stir at room temperature to form the corresponding chalcone.

    • The product will often precipitate and can be collected by filtration.

  • Oxidative Cyclization to Quinolone:

    • Causality: The chalcone intermediate can undergo an intramolecular cyclization to form the quinolone ring system. Various oxidative conditions can promote this transformation.

    • Suspend the chalcone in a high-boiling solvent like diphenyl ether.

    • Add an oxidizing agent such as iodine or simply heat under air (often sufficient) to effect the cyclization and aromatization.

    • After cooling, the product can be precipitated with hexane, filtered, and purified by recrystallization or column chromatography.

Summary of Synthesized Compounds and Representative Data

Compound IDDescriptionSynthetic ProtocolExpected Yield (%)Representative Biological Activity Class
PRE-01 6-chloro-5-methoxy-3-methyl-1H-indole160-75%Precursor
5HT-02 2-((dimethylamino)methyl)-6-chloro-5-methoxy-3-methyl-1H-indole245-55% (over 2 steps)5-HT₂C Receptor Antagonist
AMQ-03 6-chloro-7-methoxy-2-methyl-3-phenyl-4(1H)-quinolone320-30% (over 3 steps)Antimalarial

References

  • Wikipedia contributors. (2024). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][5]

  • Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][10]

  • Hassan, A. A., & Shawky, A. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2630–2641. [Link][7]

  • Allu, S., & Tunoori, A. R. (2016). The Japp-Klingemann Reaction. ResearchGate. [Link][11]

  • R Discovery. (2010). Japp-Klingemann Fischer Indole Synthesis. Retrieved from [Link][12]

  • Salunke, S. B., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Revista de Chimie, 63(11), 1123-1126. [Link][13]

  • Sakai, H., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan, 132(8), 935-946. [Link][14]

  • Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link][15]

  • Paul, S., & Nandi, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-15. [Link][1]

  • Pénzes, B., et al. (1999). Synthesis of 5-substituted indole derivatives, Part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. Semantic Scholar. [Link][16]

  • Zhang, Y., & Schmalz, H. G. (2006). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Angewandte Chemie International Edition, 45(39), 6704-6707. [Link][17]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link][18]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link][19]

  • Chemsrc. (2025). 6-chloro-5-methoxy-3-methylindole. Retrieved from [Link][4]

  • Dangi, S., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615-630. [Link][20]

  • Al-Mourabit, A., et al. (2011). Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp. Molecules, 16(6), 4994-5003. [Link][21]

  • PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Bioactive Indole Alkaloids and Phenyl Ether Derivatives from a Marine-Derived Aspergillus sp Fungus. Retrieved from [Link][23]

  • DOI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link][2]

  • Cho, S. Y., & Sim, T. B. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1489. [Link][24]

  • ACS Publications. (2013). Bioactive Indole Alkaloids and Phenyl Ether Derivatives from a Marine-Derived Aspergillus sp. Fungus. Retrieved from [Link][25]

  • Bromidge, S. M., et al. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- Indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist. Journal of Medicinal Chemistry, 40(22), 3494-3496. [Link][8]

  • ACS Publications. (1999). Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline (6-Amino-seco-CI) DNA Minor Groove Alkylating Agents and Structure−Activity Relationships for Their Cytotoxicity. Retrieved from [Link][26]

  • Niles, J. C., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(11), 4510-4519. [Link][9]

  • ResearchGate. (n.d.). Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole Derivatives for 5-LOX Enzyme Inhibition. Retrieved from [Link][27]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 6-Chloro-5-methoxy-3-methyl-1H-indole

Welcome to the Formulation & Assay Troubleshooting Guide. As a highly lipophilic, planar heterocyclic aromatic compound, 6-chloro-5-methoxy-3-methyl-1H-indole presents classic Biopharmaceutics Classification System (BCS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As a highly lipophilic, planar heterocyclic aromatic compound, 6-chloro-5-methoxy-3-methyl-1H-indole presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Its structural features—specifically the electron-withdrawing chloro group, the bulky methoxy group, and the hydrophobic methyl group—contribute to a high crystal lattice energy and a high partition coefficient (LogP). This guide provides field-proven, mechanistically grounded strategies to overcome its poor aqueous solubility across in vitro and in vivo applications.

Diagnostic Workflow: Selecting a Solubilization Strategy

Before altering your protocol, you must match the thermodynamic mechanism of solubilization to your specific assay environment. Use the decision tree below to identify the optimal formulation pathway.

FormulationDecision Start Solubilize 6-chloro-5-methoxy- 3-methyl-1H-indole Assay Target Application? Start->Assay InVitro In Vitro Assays (Cellular/Biochemical) Assay->InVitro InVivo In Vivo Studies (PK/PD/Tox) Assay->InVivo DMSO DMSO Stock + Tween 80/BSA InVitro->DMSO Route Administration Route? InVivo->Route Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV ASD Amorphous Solid Dispersion (e.g., PVP-VA) Oral->ASD LBF Lipid-Based Formulation (e.g., SEDDS) Oral->LBF CD Cyclodextrin Complex (HP-β-CD) IV->CD

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?

Root Cause: This is a "solvent-shift" precipitation. The indole is fully solvated in 100% DMSO, but as the aqueous buffer is introduced, the dielectric constant of the medium drops sharply. The hydrophobic forces drive the planar indole rings to rapidly π-π stack and crystallize out of the supersaturated state. Solution: You must lower the thermodynamic barrier to solvation and prevent nucleation.

  • Intermediate Dilution: Do not spike directly into a 100% aqueous buffer. Create an intermediate stock using a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before the final dilution.

  • Micellar Sequestration: Pre-warm the assay buffer and add a non-ionic surfactant (0.1% - 0.5% Tween-80). Surfactants form micelles that sequester the lipophilic indole core, preventing nucleation.

  • Protein Binding: If acceptable for your assay, supplementing the buffer with 0.1% Bovine Serum Albumin (BSA) provides hydrophobic pockets that act as a "sink" for the compound, maintaining it in a dispersed state.

Q2: We are moving to in vivo oral pharmacokinetic (PK) studies, but our crystalline suspension yields zero exposure. What is the best approach?

Root Cause: Crystalline 6-chloro-5-methoxy-3-methyl-1H-indole has a high lattice energy that gastrointestinal (GI) fluids cannot overcome, resulting in dissolution-rate-limited absorption[1]. Solution: Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD) or a Lipid-Based Formulation (LBF) .

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound at a molecular level within a hydrophilic polymer matrix (like PVP-VA or HPMCAS), you eliminate the crystal lattice energy barrier[2]. This creates a high-energy amorphous state that generates a highly supersaturated solution in the gut, driving absorption[1].

  • Lipid-Based Formulations (LBFs): Dissolving the compound in a mixture of oils, surfactants, and co-solvents (e.g., a Self-Microemulsifying Drug Delivery System) bypasses the dissolution step entirely. Upon contact with GI fluids, it spontaneously forms microemulsions that mimic natural lipid digestion, shuttling the drug to the intestinal epithelium[3].

Q3: I need an aqueous, solvent-free formulation for intravenous (IV) dosing. How can I achieve this?

Root Cause: IV formulations cannot tolerate high levels of DMSO or precipitating agents due to the risk of embolism and phlebitis. Solution: Cyclodextrin Inclusion Complexation. Cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[4]. The lipophilic 6-chloro-5-methoxy-3-methyl-1H-indole molecule can partition into this cavity via van der Waals forces, forming a water-soluble host-guest complex[5]. This effectively "hides" the hydrophobic indole from the aqueous environment, increasing apparent solubility by orders of magnitude without using harsh co-solvents[6].

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionTarget ApplicationMax Solubilization PotentialKey Limitations
Co-solvents + Surfactants Lowers dielectric constant; micellar encapsulation.In vitro assays, early PK.Low to Moderate (10-100 µM)High solvent toxicity in vivo; risk of supersaturation collapse.
Cyclodextrins (HP-β-CD) Host-guest inclusion complexation[4].IV dosing, in vitro assays.High (up to 10-50 mg/mL)Requires optimization of molar ratios; bulkiness of excipient[6].
Amorphous Solid Dispersions Breaks crystal lattice energy; polymer stabilization[1].Oral solid dosage forms.Very High (Supersaturation)Risk of recrystallization over time; requires specialized equipment[2].
Lipid-Based Formulations Pre-dissolved in lipids; forms in vivo microemulsions[3].Oral liquid/capsule dosing.Moderate to HighDrug must be soluble in the chosen lipid excipients.

Self-Validating Experimental Protocols

Protocol A: Preparation of an HP-β-CD Inclusion Complex (Co-Evaporation)

Purpose: To generate a solvent-free, water-soluble powder for IV or in vitro use.

CDWorkflow Step1 1. Dissolve Indole in Methanol Step3 3. Mix & Stir (Co-evaporation) Step1->Step3 Step2 2. Prepare aqueous HP-β-CD solution Step2->Step3 Step4 4. Remove Solvent (Rotary Evap) Step3->Step4 Step5 5. Lyophilize to Powder Step4->Step5 Step6 6. Reconstitute in Aqueous Buffer Step5->Step6

Figure 2: Step-by-step workflow for generating a cyclodextrin inclusion complex.

Methodology:

  • Preparation: Dissolve 6-chloro-5-methoxy-3-methyl-1H-indole in a minimal volume of volatile organic solvent (e.g., Methanol).

  • Host Solution: Prepare a 20% (w/v) aqueous solution of HP-β-CD in purified water.

  • Mixing: Slowly add the methanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Equilibration: Stir the mixture for 24 hours to ensure thermodynamic equilibrium of the host-guest complex[5].

  • Solvent Removal: Remove the methanol using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, flowable powder.

Self-Validation Check: Reconstitute the lyophilized powder in PBS (pH 7.4). Analyze the solution via UV-Vis spectrophotometry at 600 nm. The solution must be completely optically clear (Absorbance ≈ 0). Any turbidity indicates uncomplexed, precipitated compound, meaning the drug-to-CD stoichiometric ratio must be decreased.

Protocol B: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

Purpose: To formulate an oral solid dosage form with enhanced dissolution kinetics.

Methodology:

  • Co-Dissolution: Dissolve the indole and a hydrophilic polymer (e.g., Copovidone / PVP-VA 64) in a common solvent (e.g., Dichloromethane/Ethanol 1:1 v/v) at a 1:3 drug-to-polymer weight ratio[2].

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator or a spray dryer to kinetically trap the drug in its amorphous state[1].

  • Secondary Drying: Place the resulting film/powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Milling: Gently mill and sieve the solid dispersion to achieve a uniform particle size.

Self-Validation Check: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad "halo" baseline without sharp Bragg diffraction peaks. The presence of sharp peaks indicates residual crystallinity, meaning the polymer-to-drug ratio must be increased to stabilize the amorphous state[1].

References

  • Frontiers in Pharmacology - Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.3

  • Pharmaceutics (PMC) - Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs.1

  • MedCrave Online - Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.5

  • Ascendia Pharma - AmorSol® - Amorphous Solid Dispersion Technology.2

  • Pharmaceutics (PMC) - Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.4

  • MDPI - Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.6

Sources

Optimization

troubleshooting impurities in 6-chloro-5-methoxy-3-methyl-1H-indole crystallization

Technical Support Center: Troubleshooting 6-Chloro-5-methoxy-3-methyl-1H-indole Crystallization Mechanistic Overview of Impurity Formation The synthesis of 6-chloro-5-methoxy-3-methyl-1H-indole (CAS: 172170-01-3) is typi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 6-Chloro-5-methoxy-3-methyl-1H-indole Crystallization

Mechanistic Overview of Impurity Formation

The synthesis of 6-chloro-5-methoxy-3-methyl-1H-indole (CAS: 172170-01-3) is typically achieved via the Fischer indole synthesis. While robust, this acid-catalyzed [3,3]-sigmatropic rearrangement is notorious for generating three distinct classes of impurities that complicate downstream crystallization:

  • Regioisomers: If the starting arylhydrazine (e.g., 4-chloro-3-methoxyphenylhydrazine) is meta-substituted relative to the hydrazine moiety, cyclization can occur at either ortho position, yielding a challenging mixture of 4-chloro and 6-chloro isomers.

  • Polymeric Tars: Indoles are electron-rich and highly susceptible to acid-catalyzed degradation and oligomerization under the harsh, acidic conditions required for their formation[1].

  • Oxidation Products: The pyrrole ring is sensitive to autoxidation, leading to colored degradation products that often appear as a persistent yellow or brown tint in the crude solid.

Crystallization & Purification Workflow

CrystallizationWorkflow Start Crude 6-chloro-5-methoxy- 3-methyl-1H-indole Charcoal Activated Carbon Treatment (Adsorbs Polymeric Tars) Start->Charcoal Dissolve in hot EtOAc HotFiltration Hot Filtration (Removes Particulates) Charcoal->HotFiltration Boil for 15 min Cooling Controlled Cooling (0.1°C/min) & Seeding HotFiltration->Cooling Add Heptane (Anti-solvent) Isomers Regioisomers & Unreacted Materials (Mother Liquor) Cooling->Isomers Liquid Phase Product Pure Crystalline Product (>99% Purity) Cooling->Product Vacuum Filtration

Workflow for the isolation and purification of 6-chloro-5-methoxy-3-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: My crude product contains a 10-15% structural isomer impurity. Why did this form, and how do I remove it? Causality: The Fischer indolization of an asymmetric, meta-substituted phenylhydrazine inherently produces regioisomers. Because these isomers share identical molecular weights and highly similar polarities, they readily co-crystallize. Solution: Thermodynamic control is absolutely required. Rapid crystallization traps these impurities within the crystal lattice[2]. You must use a mixed solvent system (e.g., Ethyl Acetate/Heptane) and enforce a strict, slow cooling profile. The slight difference in crystal lattice energy between the regioisomers allows the less soluble target molecule to nucleate first, provided the supersaturation level is kept low.

Q2: The indole product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound comes out of solution at a temperature above its depressed melting point[3]. This is heavily exacerbated by high concentrations of unreacted starting materials or polymeric tars, which act as severe melting point depressants. Solution: Return the oiled-out mixture to the heat source and add 10-15% more of the "soluble solvent" (Ethyl Acetate) to ensure the compound stays soluble at lower temperatures[3]. Once the solution is homogeneous, cool it very slowly. If the solution is clear but no crystals form, introduce a seed crystal or scratch the inside of the flask with a glass rod to provide a mechanical nucleation site[3].

Q3: My crystals have a persistent dark brown/yellow tint. What causes this, and how can I clear the color bodies? Causality: The off-white to yellow coloration is characteristic of indole autoxidation and the presence of amorphous polymeric tars formed during the acidic cyclization step[1]. Solution: Incorporate an activated charcoal (carbon) treatment prior to crystallization. Charcoal has a massive surface area with a high affinity for large, conjugated polymeric impurities[3]. Caution: Using too much charcoal will adsorb your desired product and drastically reduce your yield[2].

Validated Experimental Protocols

Protocol 1: Anti-Solvent Crystallization (EtOAc/Heptane) for Regioisomer Clearance Self-Validation Metric: The formation of distinct, free-flowing crystalline needles rather than a sticky, amorphous residue indicates successful exclusion of regioisomers.

  • Dissolution: Suspend 10.0 g of crude 6-chloro-5-methoxy-3-methyl-1H-indole in 30 mL of Ethyl Acetate (EtOAc). Heat to a gentle reflux (approx. 77 °C) until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining reflux, add hot Heptane dropwise until the solution just becomes cloudy (reaching the cloud point).

  • Clarification: Immediately add 1-2 mL of hot EtOAc until the solution turns clear again. This defines the exact boundary of the metastable zone.

  • Nucleation: Remove the flask from the heat source. Allow it to cool in ambient air to 50 °C. Add 10 mg of pure 6-chloro-5-methoxy-3-methyl-1H-indole seed crystals.

  • Crystal Growth: Transfer the flask to an insulated container or a programmable cooling bath. Cool to 5 °C at a rate of 0.1 °C/min. Do not agitate vigorously; gentle stirring promotes pure crystal growth without trapping the impurity-rich mother liquor.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Heptane to displace the residual mother liquor. Dry under vacuum at 40 °C.

Protocol 2: Activated Charcoal Treatment for Tar Removal Self-Validation Metric: The mother liquor should transition from dark brown/opaque to pale yellow/transparent immediately after hot filtration.

  • Preparation: Dissolve the highly colored crude indole in a slight excess of hot EtOAc (approx. 20% more than the minimum required for dissolution) to prevent premature crystallization during the filtration step[2].

  • Adsorption: Remove the solution from the heat source momentarily to prevent boil-over, then add 5% w/w activated charcoal (e.g., Norit).

  • Heating: Return to the heat source and boil gently for 10-15 minutes.

  • Hot Filtration: Quickly filter the boiling suspension through a pre-warmed Büchner funnel fitted with a pad of Celite to remove the charcoal. Crucial: Pre-warm the funnel to prevent the indole from crystallizing inside the stem[2].

  • Proceed to Crystallization: Use the clarified filtrate directly in Protocol 1.

Quantitative Data: Solvent System Comparison

Solvent SystemIndole Solubility (Hot)Regioisomer ClearanceTar / Polymer RemovalTypical Recovery Yield
EtOAc / Heptane HighExcellent (Thermodynamic control)Moderate75 - 82%
Methanol / Water ModeratePoor (High co-crystallization)Good85 - 90%
Toluene ModerateGoodPoor (Tars precipitate)60 - 70%
EtOH / Water HighPoorGood80 - 88%

References

  • Brodfuehrer, P. R., et al. "An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist." The Journal of Organic Chemistry, American Chemical Society, 1997. Available at: [Link]

  • Nichols, L. "3.6F: Troubleshooting." Organic Chemistry Laboratory Techniques, Chemistry LibreTexts, 2022. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing RP-HPLC for 6-Chloro-5-methoxy-3-methyl-1H-indole

Executive Overview Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and quantification of highly functionalized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and quantification of highly functionalized indole derivatives. The compound 6-chloro-5-methoxy-3-methyl-1H-indole presents a unique triad of chromatographic challenges: a lipophilic core (driven by the 3-methyl and 6-chloro substituents), a hydrogen-bond accepting moiety (5-methoxy), and a highly polarizable, weakly acidic/basic secondary amine (the 1H-indole nitrogen).

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail here, resulting in severe peak tailing, co-elution with positional isomers, or peak splitting. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to achieve baseline resolution and perfect Gaussian peak shapes.

Diagnostic Workflow for Indole Chromatography

Troubleshooting Start HPLC Issue Detected: 6-chloro-5-methoxy- 3-methyl-1H-indole Tailing Peak Tailing (As > 1.5) Start->Tailing Splitting Peak Splitting / Fronting Start->Splitting Coelution Isomer Co-elution (Rs < 1.5) Start->Coelution Silanol Diagnose: Secondary Silanol Interactions Tailing->Silanol Solvent Diagnose: Sample Solvent Mismatch Splitting->Solvent Selectivity Diagnose: Insufficient Phase Selectivity Coelution->Selectivity FixpH Action: Lower pH < 3.0 (0.1% Formic Acid) Silanol->FixpH FixSolvent Action: Match Sample Diluent to Mobile Phase Solvent->FixSolvent FixPhase Action: Switch to MeOH or Phenyl-Hexyl Column Selectivity->FixPhase

Diagnostic workflow for resolving common peak distortions in RP-HPLC.

Frequently Asked Questions & Troubleshooting

Q1: Why does 6-chloro-5-methoxy-3-methyl-1H-indole exhibit severe peak tailing (As > 1.5) on standard C18 columns? A: Peak tailing in indole derivatives is primarily driven by secondary retention mechanisms[1]. While the hydrophobic core of the molecule interacts predictably with the C18 stationary phase, the electron-rich indole nitrogen (NH) acts as a strong polar interaction site. At mid-range mobile phase pH levels (pH 5.0–7.0), residual silanol groups (Si-OH) on the silica support become ionized into silanoate ions (Si-O⁻)[2]. The electrostatic interactions between the indole NH and these ionized silanols cause the analyte molecules to linger on the column, stretching the trailing edge of the peak[3]. Causality & Fix: To eliminate this, you must suppress silanol ionization. Lowering the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid) protonates the silanols, neutralizing their charge and shutting down the secondary interaction pathway[2]. Additionally, utilizing a highly end-capped column physically blocks access to residual silanol sites[3].

Q2: I am observing peak splitting or fronting specifically for this compound. How do I resolve this? A: If only the 6-chloro-5-methoxy-3-methyl-1H-indole peak is splitting—while your system suitability standards remain sharp—the root cause is almost certainly sample solvent incompatibility[4]. Because this compound is highly lipophilic, analysts often dissolve it in strong solvents like 100% DMSO or Acetonitrile. If the injection solvent has a significantly higher elution strength than the mobile phase, the portion of the sample at the leading edge travels too quickly down the column before partitioning, causing the band to broaden or split[4]. Furthermore, local saturation or overload of the stationary phase can also cause peak fronting[5]. Causality & Fix: Dilute the sample in the starting mobile phase conditions or a weaker solvent[4]. If solubility is an issue, inject a smaller volume (e.g., 1–2 µL) to allow the mobile phase to rapidly dilute the strong solvent upon injection.

Q3: How can I improve the resolution between 6-chloro-5-methoxy-3-methyl-1H-indole and its positional isomers (e.g., 4-chloro or des-methyl impurities)? A: Positional isomers have nearly identical hydrophobicity, making standard gradient adjustments (like simply changing the slope of an Acetonitrile gradient) ineffective. Causality & Fix: Optimize the separation by utilizing a Methanol-Formic acid buffer system[6]. Methanol is a protic solvent; unlike aprotic acetonitrile, it engages in active hydrogen bonding with the 5-methoxy oxygen and the indole NH. This alters the chromatographic selectivity ( α ) by amplifying slight steric differences between the isomers.

Quantitative Performance Metrics

The following table synthesizes the expected chromatographic behavior of 6-chloro-5-methoxy-3-methyl-1H-indole under various conditions, illustrating the direct impact of our troubleshooting logic.

Chromatographic ConditionPrimary Retention MechanismSecondary Interaction StatePeak Asymmetry ( As​ )Resolution ( Rs​ ) vs Isomers
pH 7.0, Acetonitrile (Standard C18)HydrophobicStrong Silanol (Si-O⁻)> 2.0 (Severe Tailing)< 1.5 (Co-elution)
pH 3.0, Acetonitrile (Standard C18)HydrophobicSuppressed (Si-OH)1.1 - 1.3 (Acceptable)~ 1.5 (Marginal)
pH 3.0, Methanol (End-capped C18)Hydrophobic + H-BondingBlocked / Suppressed1.0 - 1.1 (Ideal)> 2.0 (Baseline)
100% Strong Solvent Injection Disrupted PartitioningNoneSplit / FrontingN/A

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating methodologies. Each protocol contains built-in checkpoints to verify system readiness before proceeding.

Protocol A: Mobile Phase Preparation & Column Equilibration

Objective: Establish a silanol-suppressed, highly selective environment for indole analysis.

  • Aqueous Phase (A) Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

    • Causality: Formic acid buffers the mobile phase at pH ~2.7. This is well below the pKa​ of residual surface silanols (which is typically 3.5–4.5), ensuring they remain fully protonated and incapable of ion-exchange interactions with the indole nitrogen.

  • Validation Checkpoint 1 (pH Verification): Measure the pH of Phase A.

    • Validation: The pH must read < 3.0. If it does not, discard and remake. Do not adjust the pH with a base (e.g., NaOH), as introducing metal cations creates new secondary interaction sites.

  • Organic Phase (B) Preparation: Use 100% LC-MS grade Methanol.

  • Equilibration: Flush a highly end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with 10 column volumes (CV) of 95% Phase A / 5% Phase B.

  • Validation Checkpoint 2 (Baseline Stability): Monitor the UV signal at 280 nm.

    • Validation: The baseline drift must be < 1 mAU/min. Inject a blank (mobile phase). If ghost peaks appear, extend equilibration by an additional 5 CVs.

Protocol B: Sample Preparation & Injection Optimization

Objective: Prevent peak splitting and fronting caused by solvent mismatch or mass overload.

  • Stock Solution Preparation: Dissolve the crude 6-chloro-5-methoxy-3-methyl-1H-indole in a minimal amount of DMSO to achieve a 10 mg/mL stock.

  • Working Solution Dilution: Dilute the stock to 0.1 mg/mL using the initial mobile phase conditions (e.g., 80% Phase A / 20% Phase B).

  • Validation Checkpoint 3 (Visual Inspection): Hold the HPLC vial against a dark background.

    • Validation: If precipitation or micro-cloudiness is observed, the organic ratio is too low to solvate the lipophilic chloro and methyl groups. Adjust the diluent to 70% Phase A / 30% Phase B, vortex, and re-verify clarity.

  • Injection: Inject 2 µL of the working solution.

  • Validation Checkpoint 4 (Peak Shape Assessment): Calculate the Asymmetry factor ( As​ ) of the main peak.

    • Validation: If As​ > 1.5, verify that you are using an end-capped column. If the peak exhibits fronting, reduce the injection volume to 1 µL to definitively rule out column mass overload[5].

Sources

Optimization

Technical Support Center: Catalyst Optimization for Scaling Up 6-Chloro-5-Methoxy-3-Methyl-1H-Indole

Welcome to the Advanced Applications Support Center. As drug development professionals scale up the production of complex pharmaceutical intermediates like 6-chloro-5-methoxy-3-methyl-1H-indole, the transition from disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals scale up the production of complex pharmaceutical intermediates like 6-chloro-5-methoxy-3-methyl-1H-indole, the transition from discovery-scale homogeneous catalysis to process-scale heterogeneous catalysis becomes critical.

This guide focuses on optimizing the Solid-Acid Catalyzed Fischer Indole Synthesis (FIS) . While traditional FIS relies on stoichiometric amounts of corrosive liquid acids (e.g., H₂SO₄, PPA)[1], modern scale-up demands continuous-flow architectures utilizing regenerable solid acids (such as Amberlyst-15 or Zeolites) to manage exotherms, prevent catalyst poisoning, and strictly control regioselectivity[2],[3].

I. Continuous Flow Process Architecture

To overcome the mass transfer and thermodynamic limitations of batch FIS, we recommend a two-stage continuous flow setup. This decouples the low-temperature hydrazone formation from the high-temperature, acid-catalyzed [3,3]-sigmatropic rearrangement.

FlowProcess R1 Feed A: (3-chloro-4-methoxyphenyl) hydrazine Mixer T-Mixer (10 °C) R1->Mixer R2 Feed B: Propionaldehyde (or Acetal) R2->Mixer PBR Packed-Bed Reactor (Zeolite Beta) 120 °C, 5 bar Mixer->PBR Hydrazone Intermediate Quench In-line Quench & Cooling PBR->Quench Indole + NH3 Sep Liquid-Liquid Extraction Quench->Sep Prod 6-chloro-5-methoxy- 3-methyl-1H-indole Sep->Prod

Fig 1: Two-stage continuous flow architecture for heterogeneous Fischer Indole Synthesis.
II. Troubleshooting & FAQs

Q1: During batch scale-up, we observe sudden pressure spikes and severe darkening of the reaction mixture. What is causing this, and how do we prevent it? A1: You are observing the uncontrolled exotherm of the [3,3]-sigmatropic rearrangement coupled with the thermal degradation (aldol condensation) of unreacted propionaldehyde[4]. Causality & Solution: In a batch reactor, the entire volume of hydrazone intermediate accumulates before reaching the activation energy required for indolization, leading to a thermal runaway. Transitioning to a continuous packed-bed reactor (PBR) limits the reacting volume to the catalyst surface area at any given moment. Ensure your aldehyde feed is kept strictly stoichiometric (1.05 equiv) and consider using 1,1-diethoxypropane (the acetal of propionaldehyde) to release the aldehyde in situ only upon contacting the acid bed.

Q2: We are detecting up to 15% of the unwanted 4-chloro-5-methoxy-3-methyl-1H-indole regioisomer. How can we optimize the catalyst to favor the 6-chloro isomer? A2: This is a classic regioselectivity issue arising from the unsymmetrical nature of (3-chloro-4-methoxyphenyl)hydrazine. The hydrazine has two available ortho positions for cyclization: C2 (flanked by the bulky chlorine) and C6 (less hindered). Causality & Solution: Amorphous solid acids (like Amberlyst-15) or homogeneous acids provide an unrestricted transition state, allowing the thermal energy to force cyclization at the sterically hindered C2 position. To suppress this, switch your catalyst to Zeolite Beta or Zeolite Y . The microporous channels of these zeolites (approx. 5.6 × 6.2 Å) impose restricted transition state shape selectivity[5],[6]. The bulky transition state required for the 4-chloro isomer cannot physically form within the pores, pushing the regioselectivity to >98:2 in favor of the desired 6-chloro isomer.

Q3: Our Amberlyst-15 resin loses >50% of its catalytic activity after just two cycles. What drives this deactivation? A3: Catalyst poisoning via ammonia neutralization[1]. The final step of the FIS mechanism is the elimination of one equivalent of ammonia to restore aromaticity. Ammonia is a strong Lewis/Brønsted base that irreversibly binds to the sulfonic acid sites of the resin at low to moderate temperatures. Causality & Solution: To mitigate this, operate the reactor at a higher temperature (120–140 °C) under pressurized flow (5–10 bar) using a thermally stable catalyst like Zeolite Beta. At elevated temperatures, the adsorption equilibrium of ammonia shifts, allowing it to be continuously swept away by the solvent stream[2]. Alternatively, implement a periodic automated flush with 0.1 M HCl to regenerate the Brønsted acid sites.

III. Mechanistic Causality & Regioselectivity

Understanding the spatial constraints during the sigmatropic rearrangement is vital for catalyst selection. The diagram below illustrates why shape-selective zeolites prevent the formation of the 4-chloro impurity.

Mechanism Hydrazone Arylhydrazone Intermediate Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine H+ Catalyst Sigma [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigma PathA Path A: C6 Attack (Less Hindered) Sigma->PathA PathB Path B: C2 Attack (Steric Clash with Cl) Sigma->PathB ProdA 6-chloro-5-methoxy- 3-methyl-1H-indole (Major, >95%) PathA->ProdA ProdB 4-chloro-5-methoxy- 3-methyl-1H-indole (Minor, <5%) PathB->ProdB

Fig 2: Divergent pathways in the [3,3]-sigmatropic rearrangement highlighting steric constraints.
IV. Quantitative Catalyst Performance Data

The following table summarizes the optimization metrics when transitioning from homogeneous to shape-selective heterogeneous catalysts for this specific indole core[5],[6].

Catalyst SystemAcid TypePore Structure / ConstraintsConversion (%)Regioselectivity (6-Cl : 4-Cl)Reusability (Cycles before <80% yield)
H₂SO₄ (Batch) BrønstedNone (Homogeneous)95%85 : 15N/A (Consumed)
Amberlyst-15 BrønstedMacroporous Polymer92%86 : 142 (Ammonia poisoned)
Zeolite Y (CBV 720) Brønsted / Lewis3D Microporous (7.4 Å)88%94 : 65 (Regenerable via calcination)
Zeolite Beta Brønsted / Lewis3D Microporous (5.6 x 6.2 Å)85%98 : 2 >10 (Highly shape-selective)
V. Self-Validating Protocol: Continuous-Flow Synthesis

This protocol incorporates Process Analytical Technology (PAT) to ensure the system is self-validating at each critical node.

Materials:

  • Feed A: 0.5 M (3-chloro-4-methoxyphenyl)hydrazine in anhydrous ethanol.

  • Feed B: 0.525 M Propionaldehyde in anhydrous ethanol.

  • Catalyst: Zeolite Beta (H-form, Si/Al ratio ~25), calcined at 500 °C for 4 hours prior to packing.

Step-by-Step Methodology:

  • System Priming: Pack a stainless-steel column (e.g., 10 mm ID x 100 mm) with 5.0 g of calcined Zeolite Beta. Prime the entire flow system with anhydrous ethanol at 1.0 mL/min. Set the T-mixer temperature to 10 °C and the packed-bed reactor (PBR) to 120 °C. Apply a 5 bar back-pressure regulator (BPR) to maintain the solvent in the liquid phase.

  • Hydrazone Formation (Validation Node 1): Initiate Feed A and Feed B at 0.5 mL/min each into the T-mixer.

    • Self-Validation: Route the output of the T-mixer through an in-line FTIR flow cell. Confirm the disappearance of the aldehyde carbonyl stretch (~1720 cm⁻¹) and the appearance of the hydrazone C=N stretch (~1615 cm⁻¹). Do not proceed to the PBR until steady-state conversion is confirmed.

  • Indolization (Validation Node 2): Direct the hydrazone stream into the 120 °C PBR. The residence time (approx. 5-8 minutes) induces the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination[2].

    • Self-Validation: Monitor the reactor effluent via in-line UV-Vis or HPLC. The target 6-chloro-5-methoxy-3-methyl-1H-indole will show a distinct bathochromic shift compared to the hydrazone intermediate.

  • Quench and Workup: Pass the effluent through an ambient-temperature cooling loop, followed by an inline stream of 0.1 M aqueous HCl to neutralize residual ammonia and quench any trace side-reactions.

  • Isolation: Extract the organic phase, concentrate under reduced pressure, and recrystallize from heptane/ethyl acetate to yield the final product (>99% purity, <0.5% 4-chloro isomer).

VI. References
  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL:[Link]

  • A Continuous Kilogram-Scale Process for the Manufacture of 7-Ethyltryptophol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles Source: Molecules (NIH / PMC) URL:[Link]

  • Green Synthesis of Indole, Quinoline, and Thiazole Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates Source: Acta Chemica Scandinavica (SciSpace / ResearchGate) URL:[Link]

  • Fischer Indole Synthesis over Hydrous Zirconia-Supported Niobium Oxide Source: ConnectSci URL:[Link]

Sources

Troubleshooting

resolving baseline noise in 6-chloro-5-methoxy-3-methyl-1H-indole LC-MS analysis

Welcome to the Advanced Troubleshooting Center. In pharmaceutical drug development, the accurate quantitation of halogenated indole derivatives like 6-chloro-5-methoxy-3-methyl-1H-indole demands pristine instrumental con...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. In pharmaceutical drug development, the accurate quantitation of halogenated indole derivatives like 6-chloro-5-methoxy-3-methyl-1H-indole demands pristine instrumental conditions. Baseline noise is not merely a cosmetic flaw; it directly degrades your Limit of Detection (LOD) and Limit of Quantitation (LOQ)[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will explore the specific physicochemical properties of your target compound, the causality behind elevated baselines, and a self-validating protocol to restore system integrity.

Diagnostic Workflow

Workflow Start High Baseline Noise Detected Step1 Run Solvent Blank Start->Step1 Decision1 Noise Persists? Step1->Decision1 Matrix Matrix Effect / Carryover Investigate Sample Prep Decision1->Matrix No Step2 Remove Column & Bypass LC (Direct Infusion) Decision1->Step2 Yes Decision2 Noise Persists? Step2->Decision2 MS_Issue Mass Spec Issue (Source, Gas, Detector) Decision2->MS_Issue Yes LC_Issue LC System Issue (Solvents, Pump, Tubing) Decision2->LC_Issue No Action_MS Clean ESI Source Check Vacuum/Gas Purity MS_Issue->Action_MS Action_LC Flush with LC-MS Grade Solvents Check Pump Pulsation LC_Issue->Action_LC

Fig 1: Diagnostic decision tree for isolating LC-MS baseline noise sources.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise specifically interfering with the quantification of 6-chloro-5-methoxy-3-methyl-1H-indole? A: 6-chloro-5-methoxy-3-methyl-1H-indole (C₁₀H₁₀ClNO) has a monoisotopic mass of 195.04 Da. In positive Electrospray Ionization (ESI+), the indole nitrogen readily accepts a proton to form an [M+H]+ ion at m/z 196.05, accompanied by a characteristic ³⁷Cl isotope peak at m/z 198.05. The low mass range (m/z 100–250) is notoriously susceptible to chemical noise from solvent clusters, trace plasticizers, and mobile phase additives[2]. If your mass spectrometer's resolving power or declustering potential is not optimized, these low-mass background ions will artificially inflate the baseline, reducing your signal-to-noise (S/N) ratio[1].

Q2: I am seeing a continuous, high-frequency erratic baseline (spiking). Is this a chemical or instrumental issue? A: High-frequency, erratic noise (spiking or sawtooth patterns) is almost always instrumental or physical, directly related to the stability of the ESI Taylor cone or detector electronics. An unstable pump or fluctuating flow rate will generate significant MS noise because the desolvation process becomes erratic[3]. This can be caused by micro-bubbles forming in the mobile phase due to inadequate degassing, or a failing pump check valve causing pressure pulsations[4][5]. When the flow rate to the ESI source fluctuates, spray instability immediately translates to baseline spikes[3].

Q3: How do I know if my mobile phase is causing the baseline drift and noise? A: Elevated, drifting baselines strongly suggest contamination of mobile phases, solvent containers, or reagents[6]. Even "HPLC-grade" solvents can contain trace organics that ionize efficiently in ESI, causing a high Total Ion Current (TIC) background. Furthermore, the use of lower-quality ammonium acetate or formic acid can introduce organic contaminants[3]. Improper use of mobile phase additives can also lead to microbial growth in aqueous lines, increasing background noise[1]. To validate, switch to freshly opened, certified LC-MS grade solvents and observe if the baseline drops.

Q4: My baseline is quiet during blank injections but noisy during sample runs. What is happening? A: This indicates a matrix effect. Co-eluting endogenous compounds from your sample matrix (e.g., lipids, high molecular weight polymers, or formulation excipients) are entering the source[2]. While they may not share the exact m/z of your target indole, they can cause space-charge effects in the ion optics, alter ionization efficiency, or contaminate the source over time, leading to elevated noise[2]. Implementing a divert valve to send the first few minutes of the LC effluent (containing unretained salts and polar matrix) to waste can prevent these components from entering the MS[2].

Standardized Troubleshooting Protocol

To resolve baseline noise permanently, you must abandon guesswork and utilize a self-validating "Divide and Conquer" methodology. This protocol systematically eliminates variables.

Phase 1: Isolate the Origin

Step 1: System Suitability Test (SST) Inject a known neat standard of 6-chloro-5-methoxy-3-methyl-1H-indole. Review the SST report, Extracted Ion Chromatogram (XIC) overlays, and pressure traces. Causality: This distinguishes between an instrument problem and a sample preparation failure, as the sample prep phase is completely bypassed when using neat standards[6].

Step 2: Bypass the Column Remove the LC column and install a zero-dead-volume union. Flush the system with water and 0.1% formic acid at a normal flow rate[3]. Causality: This eliminates column bleed and retained matrix contaminants as variables[7]. If the noise drops significantly, the column is the source and requires backflushing or replacement.

Step 3: Bypass the LC (Direct Infusion) Disconnect the LC entirely and infuse a clean solvent directly into the MS source via a syringe pump. Causality: If the noise persists during direct infusion, the issue is definitively isolated to the mass spectrometer (e.g., dirty ESI source, contaminated collision gas, or detector degradation)[7]. If the noise disappears, the LC system (pumps, solvents, or tubing) is the culprit.

Phase 2: Targeted Remediation

Step 4: ESI Source Maintenance (If MS is isolated) Clean the ionization source (cone, needle, and transfer tube). Wash parts separately in water, then an organic solvent (e.g., LC-MS grade methanol), and sonicate for a few minutes[3].

Step 5: Pump & Flow Path Maintenance (If LC is isolated) Purge the pump to remove air bubbles, and inspect/replace check valves and pump seals to eliminate flow pulsations[4]. Ensure all inline filters are clean to prevent contaminant buildup[7].

Quantitative Data & Optimization Tables

Table 1: Common ESI+ Background Contaminants Interfering with Low-Mass Indoles

Contaminantm/z [M+H]⁺SourceRemediation
Formic Acid Clusters 93.0, 139.0Mobile phase additiveOptimize declustering potential / cone voltage.
Triethylamine (TEA) 102.1Carryover from previous basic methodsFlush system overnight with 1% formic acid in water/ACN.
Phthalates (e.g., DEHP) 391.28Plastic tubing, vial capsUse certified glass vials; replace PTFE lines with PEEK or stainless steel.
Polyethylene Glycol (PEG) +44 Da shiftsDetergents, glassware washingRinse all glassware exclusively with LC-MS grade Methanol.

Table 2: Optimized LC-MS Parameters for 6-Chloro-5-methoxy-3-methyl-1H-indole

ParameterRecommended SettingMechanistic Rationale
Ionization Mode ESI PositiveThe indole nitrogen readily accepts a proton, forming a stable [M+H]⁺ at m/z 196.05.
Capillary Voltage 3.0 - 3.5 kVProvides sufficient field strength for Taylor cone formation without causing corona discharge, which spikes baseline noise.
Desolvation Temp 350 - 400 °CEnsures complete evaporation of highly aqueous mobile phases, preventing droplet-induced baseline spikes.
Divert Valve 0–1 min: WasteDiverts unretained salts and polar matrix components away from the MS source, preserving source cleanliness.
References
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.1

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org.6

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Chromatography Online.7

  • Eliminating Baseline Problems. Agilent.4

  • Background noise in UPLC-MS/MS experience? USP Nitrosamines Exchange.2

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu.5

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anti-Inflammatory and Analgesic Efficacy of 6-chloro-5-methoxy-3-methyl-1H-indole and Indomethacin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the comparative evaluation of a novel indole derivative, 6-chloro-5-methoxy-3-methyl-1H-indole, against th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative evaluation of a novel indole derivative, 6-chloro-5-methoxy-3-methyl-1H-indole, against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. Due to the nascent stage of research into 6-chloro-5-methoxy-3-methyl-1H-indole, this document outlines the requisite experimental protocols and theoretical considerations for a rigorous comparative assessment.

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Indole derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory effects.[1][2][3] Indomethacin, an indole-3-acetic acid derivative, has been a cornerstone in the management of pain and inflammation for decades.[4] However, its clinical use is often limited by gastrointestinal and cardiovascular side effects, primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes.[4] This has spurred the search for new indole-based compounds with improved efficacy and safety profiles.

This guide focuses on a specific, lesser-studied molecule: 6-chloro-5-methoxy-3-methyl-1H-indole. The rationale for investigating this compound lies in the potential for its unique substitution pattern on the indole ring to modulate its anti-inflammatory and analgesic properties, possibly offering a better therapeutic window compared to indomethacin.

Mechanisms of Action: A Tale of Two Indoles

Indomethacin: The Established Non-Selective COX Inhibitor

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

By inhibiting both isoforms, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. However, the inhibition of COX-1 is also responsible for many of its undesirable side effects.

Signaling Pathway of Indomethacin's Action

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Indomethacin Indomethacin Indomethacin->COX1 Inhibition Indomethacin->COX2 Inhibition cluster_pre Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal_Grouping Animal Grouping (n=6 per group) Baseline_Measurement Baseline Paw Volume Measurement Animal_Grouping->Baseline_Measurement Drug_Administration Drug Administration (p.o. or i.p.) Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Subplantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Hourly for 6h) Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate % Edema and % Inhibition Paw_Volume_Measurement->Calculate_Edema Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_Edema->Statistical_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animals: Male Wistar rats (150-200g) will be used. They will be housed under standard laboratory conditions with free access to food and water.

  • Grouping: The animals will be randomly divided into the following groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group II (Standard): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Compound): 6-chloro-5-methoxy-3-methyl-1H-indole at three different doses (e.g., 10, 20, and 40 mg/kg, p.o.).

  • Procedure:

    • The initial paw volume of the right hind paw of each rat will be measured using a plethysmometer.

    • The respective drugs/vehicle will be administered orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline will be injected into the subplantar region of the right hind paw. [5] * The paw volume will be measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [5]4. Data Analysis: The percentage of edema and the percentage of inhibition of edema will be calculated for each group. Statistical analysis will be performed using one-way ANOVA followed by a suitable post-hoc test.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is sensitive to peripherally acting analgesics and is used to screen for analgesic potential. [6][7] Step-by-Step Methodology:

  • Animals: Swiss albino mice (20-25g) will be used.

  • Grouping: The animals will be randomly divided into groups similar to the paw edema assay.

  • Procedure:

    • The respective drugs/vehicle will be administered orally or intraperitoneally.

    • After a pre-treatment time of 30-60 minutes, 0.6% acetic acid solution (10 ml/kg) will be administered intraperitoneally to each mouse. [6] * Immediately after the acetic acid injection, each mouse will be placed in an individual observation chamber.

    • After a latency period of 5 minutes, the number of writhes (a characteristic stretching of the abdomen and hind limbs) will be counted for a period of 10-20 minutes. [6]4. Data Analysis: The mean number of writhes for each group will be calculated. The percentage of inhibition of writhing will be determined, and statistical significance will be assessed.

In Vitro COX Inhibition Assay

This assay will determine the direct inhibitory effect of the compounds on COX-1 and COX-2 enzymes, allowing for the determination of IC50 values and selectivity. [8][9][10] Step-by-Step Methodology:

  • Materials: Purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe).

  • Procedure:

    • The assay will be performed in a 96-well plate format.

    • The reaction mixture will contain the appropriate buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Varying concentrations of the test compound (6-chloro-5-methoxy-3-methyl-1H-indole) and indomethacin will be added to the wells.

    • The reaction will be initiated by the addition of arachidonic acid.

    • The enzyme activity will be measured by monitoring the production of prostaglandins or the consumption of a probe.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 will be calculated. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) will be determined for each compound.

Data Presentation: A Framework for Comparison

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-Data to be collected-
Indomethacin10Data to be collectedCalculated value
6-chloro-5-methoxy-3-methyl-1H-indole10Data to be collectedCalculated value
6-chloro-5-methoxy-3-methyl-1H-indole20Data to be collectedCalculated value
6-chloro-5-methoxy-3-methyl-1H-indole40Data to be collectedCalculated value

Table 2: Comparative Analgesic Effect in Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-Data to be collected-
Indomethacin10Data to be collectedCalculated value
6-chloro-5-methoxy-3-methyl-1H-indole10Data to be collectedCalculated value
6-chloro-5-methoxy-3-methyl-1H-indole20Data to be collectedCalculated value
6-chloro-5-methoxy-3-methyl-1H-indole40Data to be collectedCalculated value

Table 3: Comparative In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
IndomethacinData to be collectedData to be collectedCalculated value
6-chloro-5-methoxy-3-methyl-1H-indoleData to be collectedData to be collectedCalculated value

Conclusion and Future Directions

This guide provides a robust framework for the preclinical comparative evaluation of 6-chloro-5-methoxy-3-methyl-1H-indole and indomethacin. The proposed experiments will elucidate the anti-inflammatory and analgesic efficacy of this novel indole derivative and determine its mechanism of action, particularly its selectivity towards COX enzymes. The results of these studies will be crucial in assessing the potential of 6-chloro-5-methoxy-3-methyl-1H-indole as a lead compound for the development of a new generation of anti-inflammatory drugs with an improved safety profile. Further investigations into its pharmacokinetic and toxicological properties will be necessary to advance its development towards clinical applications.

References

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  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
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  • Z-H. Zhang, et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 3(5).
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  • C. M. L. de F. O. da Costa, et al. (2011). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 1(1), 23-31.
  • M. A. P. de Oliveira, et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40.
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Comparative

Benchmarking 6-chloro-5-methoxy-3-methyl-1H-indole: A Comparative Guide for Kinase Inhibition Profiling

This guide provides a comprehensive framework for benchmarking the novel compound 6-chloro-5-methoxy-3-methyl-1H-indole against established standard reference compounds. The focus of this guide is to delineate its potent...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound 6-chloro-5-methoxy-3-methyl-1H-indole against established standard reference compounds. The focus of this guide is to delineate its potential as a kinase inhibitor, a class of therapeutic agents of immense interest in drug discovery, particularly in oncology and inflammatory diseases. The indole scaffold is a privileged structure in medicinal chemistry, and substitutions such as halogens and methoxy groups have been shown to significantly influence biological activity, often by enhancing interactions within the ATP-binding pocket of protein kinases.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded approach to evaluating the potency and selectivity of this compound, moving from a broad-spectrum analysis to a more focused investigation against specific kinase targets. The experimental protocols provided herein are based on industry-standard methodologies to ensure data integrity and reproducibility.

Rationale for Kinase Inhibition as a Primary Hypothesis

While direct experimental evidence for the biological targets of 6-chloro-5-methoxy-3-methyl-1H-indole is not yet publicly available, a substantial body of literature supports the hypothesis that it functions as a kinase inhibitor. The indole nucleus is a common feature in numerous approved and investigational kinase inhibitors.[2] Furthermore, the presence of a chloro group at the 6-position and a methoxy group at the 5-position suggests the potential for specific interactions within the kinase active site. Both chloro and methoxy substituents can engage in hydrogen bonding and other non-covalent interactions with amino acid residues, contributing to binding affinity and selectivity.[1]

Therefore, the initial benchmarking strategy will focus on assessing the broad-spectrum kinase inhibitory activity of 6-chloro-5-methoxy-3-methyl-1H-indole, followed by a more detailed profiling against a panel of selected kinases.

Selection of Standard Reference Compounds

A multi-tiered approach to reference compounds is recommended to provide a comprehensive comparative analysis.

Tier 1: Broad-Spectrum Inhibitor

  • Staurosporine: This well-characterized microbial alkaloid is a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases. It serves as an excellent positive control to validate the kinase assay and to provide a general sense of the test compound's potency relative to a known pan-kinase inhibitor.

Tier 2: Clinically Relevant and Selective Kinase Inhibitors

To provide a more nuanced comparison, a selection of commercially available, more selective kinase inhibitors should be included. The choice of these inhibitors should ideally be guided by preliminary screening results or in silico predictions for 6-chloro-5-methoxy-3-methyl-1H-indole. However, as a starting point, a panel of inhibitors targeting key kinase families is recommended. A curated library of selective inhibitors can be sourced from various commercial suppliers.

Reference CompoundPrimary Target(s)Rationale for Inclusion
Dasatinib ABL, SRC family kinasesRepresents a multi-kinase inhibitor with clinical relevance in oncology.
Erlotinib EGFRA well-established inhibitor of a key receptor tyrosine kinase.
Vemurafenib BRAFV600EA highly selective inhibitor of a mutant serine/threonine kinase.
Ruxolitinib JAK1/2An inhibitor of the Janus kinase family, important in inflammatory signaling.

Experimental Design and Protocols

The following experimental workflow is designed to systematically evaluate the kinase inhibitory properties of 6-chloro-5-methoxy-3-methyl-1H-indole.

experimental_workflow cluster_phase1 Phase 1: Broad-Spectrum Screening cluster_phase2 Phase 2: Potency and Selectivity Determination A Initial Single-Dose Screening (e.g., 10 µM) B Pan-Kinase Panel (e.g., >100 kinases) A->B Test Compound & Controls D Identify 'Hit' Kinases (% Inhibition > Threshold) B->D Data Analysis C Staurosporine as Positive Control C->B E IC50 Determination for 'Hit' Kinases D->E Dose-Response F Comparison with Selective Inhibitors F->E SAR_concept cluster_interactions Key Interactions Indole 6-chloro-5-methoxy-3-methyl-1H-indole H_Bond Hydrogen Bonding Indole->H_Bond Methoxy group (O) Indole N-H Hydrophobic Hydrophobic Interactions Indole->Hydrophobic Indole ring Methyl group Halogen_Bond Halogen Bonding Indole->Halogen_Bond Chloro group Kinase Kinase Active Site (ATP-Binding Pocket) H_Bond->Kinase Hydrophobic->Kinase Halogen_Bond->Kinase

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Validation

A Researcher's Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for Novel Indole Derivatives: The Case of 6-chloro-5-methoxy-3-methyl-1H-indole

Introduction: From Benchtop to Bedside The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of pharmacological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Benchtop to Bedside

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The journey of a novel indole compound, such as the hypothetical new chemical entity (NCE) 6-chloro-5-methoxy-3-methyl-1H-indole, from initial discovery to a potential clinical candidate is a long and arduous process. A critical component of this journey is establishing a robust In Vivo-In Vitro Correlation (IVIVC).

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (typically its dissolution rate or cellular activity) and a relevant in vivo response, such as plasma drug concentration or pharmacological effect[5][6]. As defined by the U.S. Food and Drug Administration (FDA), a well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, streamline formulation development, and provide a deeper understanding of a drug's performance[7][8][9].

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the establishment of an IVIVC for a novel indole derivative, using 6-chloro-5-methoxy-3-methyl-1H-indole (hereafter referred to as "Indole-X") as a working example. We will proceed under the hypothesis that Indole-X possesses cytotoxic properties against cancer cells, a common activity for this class of compounds[1][10].

Part I: Foundational In Vitro Characterization

The initial phase of testing is performed in vitro (literally, "in glass") to rapidly and cost-effectively determine the biological activity and preliminary mechanism of action of Indole-X[11][12][13]. These controlled experiments form the essential baseline data for any subsequent in vivo correlation.

Rationale for Experimental Choices

The selection of initial assays is driven by the need to answer two fundamental questions: "Does Indole-X have a biological effect?" and "If so, how does it work?". We begin with broad cytotoxicity screening to confirm activity and then move to more specific assays to elucidate the mechanism. Given that many indole derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, our mechanistic assays will focus on this pathway[1].

Experimental Protocol 1: High-Throughput Cytotoxicity Screening

This protocol aims to quantify the concentration-dependent cytotoxic effect of Indole-X across a panel of human cancer cell lines.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon) in 96-well, opaque-walled plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Indole-X (e.g., from 100 µM to 1 nM) in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 72 hours to allow for the compound to exert its effect.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is directly related to the number of viable cells[12].

  • Data Analysis: Convert raw luminescence units to percent viability relative to the vehicle control. Plot the data and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Experimental Protocol 2: Mechanism of Action (MoA) - Tubulin Polymerization Assay

This biochemical assay directly measures the effect of Indole-X on the assembly of tubulin protein into microtubules.

  • Reaction Setup: In a 96-well plate, add tubulin protein (e.g., 3 mg/mL) to a polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and fluorescent reporter.

  • Compound Addition: Add Indole-X at various concentrations. Include Paclitaxel as a polymerization promoter (positive control) and Vinblastine as a polymerization inhibitor (positive control).

  • Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Kinetic Reading: Measure the increase in fluorescence over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates that Indole-X is a tubulin polymerization inhibitor.

Hypothetical In Vitro Data Summary

The data below represents a plausible outcome for an active indole derivative.

Assay A549 (Lung Cancer) MCF-7 (Breast Cancer) HCT116 (Colon Cancer)
Cytotoxicity (IC₅₀, nM) 8512095
Tubulin Polymerization (IC₅₀, nM) 55--

Table 1: Representative in vitro activity of Indole-X. The tubulin assay confirms the mechanism, which is then correlated with cytotoxicity in a sensitive cell line like A549.

Part II: In Vivo Evaluation in a Preclinical Model

With promising in vitro data, the next logical step is to evaluate Indole-X in a living organism (in vivo) to understand its pharmacokinetics (PK), safety, and efficacy in a complex biological system[12][14].

Rationale for Experimental Design

The primary goals of in vivo testing are to determine if Indole-X can reach its target in sufficient concentrations to be effective and to verify that the in vitro activity translates to a therapeutic effect (e.g., tumor reduction). An A549 lung cancer xenograft model is chosen based on the high in vitro sensitivity of this cell line.

InVivo_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_Efficacy Efficacy Study PK_Dosing IV & PO Dosing in Healthy Mice PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis of Plasma PK_Sampling->PK_Analysis PK_Params Calculate PK Parameters (AUC, Cmax, T1/2) PK_Analysis->PK_Params Treatment Treat with Vehicle or Indole-X PK_Params->Treatment Inform Dosing Regimen for Efficacy Study Tumor_Implant Implant A549 Cells in Immunodeficient Mice Tumor_Growth Allow Tumors to Establish (e.g., 100 mm³) Tumor_Implant->Tumor_Growth Tumor_Growth->Treatment Measurement Measure Tumor Volume & Body Weight Treatment->Measurement Endpoint Determine Tumor Growth Inhibition (TGI) Measurement->Endpoint IVIVC_Logic cluster_InVitro In Vitro Domain cluster_InVivo In Vivo Domain cluster_Model Predictive IVIVC Model invitro_ic50 Cellular Potency (IC50 across multiple cancer cell lines) correlation Mathematical Correlation (e.g., Linear Regression) y = mx + c invitro_ic50->correlation invivo_auc Systemic Exposure for Efficacy (AUC required for >60% TGI in xenograft models) invivo_auc->correlation prediction Predict in vivo efficacy from in vitro IC50 correlation->prediction

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Safety & Regulatory Compliance

Safety

6-chloro-5-methoxy-3-methyl-1H-indole proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 6-Chloro-5-methoxy-3-methyl-1H-indole In pharmaceutical research and organic synthesis, the management of chemical waste is as critical as the synthetic methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 6-Chloro-5-methoxy-3-methyl-1H-indole

In pharmaceutical research and organic synthesis, the management of chemical waste is as critical as the synthetic methodologies themselves. 6-Chloro-5-methoxy-3-methyl-1H-indole (CAS: 172170-01-3) is a specialized indole derivative frequently utilized as an intermediate in the synthesis of optically active tryptophans and other complex pharmaceutical agents[1][2].

Because this compound contains a covalently bound chlorine atom, its disposal cannot be treated as standard organic waste. This guide outlines the operational procedures, physicochemical rationale, and validated workflows for the safe, compliant disposal of this specific halogenated intermediate in a professional laboratory setting.

Physicochemical Risk Profile & Disposal Rationale

To design a self-validating disposal protocol, one must first understand the structural implications of the molecule. The presence of the chlorine atom at the 6-position of the indole ring dictates its environmental and thermolytic behavior[1].

When subjected to standard, low-temperature incineration, halogenated organic compounds can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, institutional segregation is not merely a regulatory formality; it is a fundamental chemical necessity.

Table 1: Key Data for Waste Characterization

ParameterSpecificationOperational Implication
Chemical Name 6-Chloro-5-methoxy-3-methyl-1H-indoleMust be explicitly listed on waste manifests.
CAS Number 172170-01-3[3]Use for exact tracking in EHS inventory systems.
Molecular Formula C10H10ClNO[1]Confirms the presence of halogens (Cl).
Waste Stream Category Halogenated Organic WasteRequires high-temperature (>1000°C) incineration.
Physical State SolidDust generation must be mitigated during transfer.

Standard Operating Procedure (SOP): Segregation and Disposal

This protocol establishes a self-validating loop: every action has a corresponding verification step to ensure containment integrity and regulatory compliance.

Phase 1: Source Segregation

  • Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire bulk container, drastically increasing the cost and complexity of disposal, and risking improper incineration temperatures.

  • Action: Designate a specific, chemically compatible high-density polyethylene (HDPE) or glass container exclusively for "Halogenated Organic Solid Waste."

  • Verification: Before depositing the compound, verify the container label. Ensure that no incompatible materials (e.g., strong oxidizers, alkali metals) have been previously introduced into this specific vessel.

Phase 2: Containment and Transfer

  • Causality: 6-Chloro-5-methoxy-3-methyl-1H-indole is a solid powder. Airborne particulate matter poses an inhalation risk and can contaminate adjacent laboratory surfaces.

  • Action: Transfer residual solids, contaminated filter paper, or weighing boats into the designated waste container inside a certified chemical fume hood. If the compound is dissolved in a solvent (e.g., dichloromethane or ethyl acetate from a reaction workup), pour the solution into a designated "Halogenated Liquid Waste" carboy using a funnel to prevent splashing.

  • Verification: Wipe the exterior of the waste container with a compatible solvent (e.g., ethanol) to ensure no residual powder remains on the outside. Visually inspect the seal.

Phase 3: Institutional EHS Handoff

  • Causality: Professional disposal requires specialized infrastructure (e.g., rotary kiln incinerators equipped with alkaline wet scrubbers) to neutralize the hydrogen chloride (HCl) gas produced during the combustion of the chlorinated indole.

  • Action: Log the exact mass or volume of the waste into the institutional Environmental Health and Safety (EHS) tracking system. Request a pickup from a licensed hazardous waste contractor.

  • Verification: Retain the EHS chain-of-custody receipt. The protocol is only complete when the waste has been officially transferred to the licensed facility.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing chlorinated indole derivatives, ensuring that the material reaches the appropriate terminal treatment facility.

HalogenatedWasteWorkflow Start Waste Generation: 6-Chloro-5-methoxy-3-methyl-1H-indole Analyze Structural Analysis: Identify Halogen (Cl) Start->Analyze StreamHalo Halogenated Waste Stream (Solid or Liquid) Analyze->StreamHalo Chlorine Present StreamNonHalo Non-Halogenated Stream (DO NOT USE) Analyze->StreamNonHalo No Halogens EHS Institutional EHS Transfer StreamHalo->EHS Manifest & Seal Incinerator High-Temp Incineration (>1000°C) with Alkaline Gas Scrubbers EHS->Incinerator Licensed Contractor

Caption: Decision matrix and routing workflow for the safe disposal of halogenated indole derivatives.

Spill Response and Decontamination

In the event of an accidental release outside of primary containment, immediate and calculated action is required to prevent environmental dispersion.

  • Isolate the Area: Restrict access to the spill zone. Ensure proper Personal Protective Equipment (PPE) is worn, including nitrile gloves, safety goggles, and a lab coat.

  • Solid Spill Containment: Do not dry sweep, as this aerosolizes the fine powder. Gently cover the spill with damp paper towels or an inert, slightly moistened absorbent material to suppress dust.

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it directly into the Halogenated Solid Waste container.

  • Surface Decontamination: Wash the affected surface with a suitable solvent (e.g., a small amount of isopropanol) to dissolve any remaining organic residue, followed by a thorough wash with detergent and water. Dispose of all contaminated cleaning materials in the halogenated waste stream.

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